Fmoc-L-3-Benzothienylalanine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIZNDWONIMCGM-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939015 | |
| Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-60-8 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-3-Benzothienylalanine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Benzothienylalanine is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and drug discovery.[1][2][3] Its unique structure, featuring a benzothienyl side chain, imparts advantageous properties to peptides, including enhanced stability, bioavailability, and opportunities for studying protein interactions.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, tailored for professionals in the fields of medicinal chemistry, biochemistry, and drug development.
Chemical Properties and Structure
This compound is a derivative of the amino acid alanine, protected at the α-amino group by a 9-fluorenylmethoxycarbonyl (Fmoc) group and modified at the β-carbon with a benzothiophene ring.[1] The Fmoc group is a base-labile protecting group, making it ideal for solid-phase peptide synthesis (SPPS) using an orthogonal protection strategy.[1][4]
Core Chemical Identifiers
| Property | Value |
| IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1][5] |
| CAS Number | 177966-60-8[1][2][5] |
| Molecular Formula | C26H21NO4S[1][2][5] |
| Molecular Weight | 443.5 g/mol [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O[1] |
| InChI Key | BQIZNDWONIMCGM-QHCPKHFHSA-N[1] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white powder[2][3][6] |
| Purity | ≥ 99.5% (Chiral HPLC)[2][6] |
| Optical Rotation | [a]20D = -20 ± 2 ° (c=1 in MeOH)[2][6] |
| Boiling Point (Predicted) | 690.8 ± 55.0°C[1] |
| Flash Point (Predicted) | 371.6 ± 31.5°C[1] |
| Storage Conditions | 0 - 8 °C[2][3][6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
The primary application of this compound is in SPPS. The following is a generalized protocol for the incorporation of this amino acid into a peptide chain on a solid support (e.g., Rink amide resin).
Materials:
-
This compound
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
Methodology:
-
Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and an activator base like DIPEA. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling. Monitor the reaction using a colorimetric test (e.g., Kaiser test).
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups. The specific cocktail and cleavage time will depend on the amino acid composition of the peptide.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve it in a suitable solvent for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
The incorporation of this compound into peptides can significantly influence their properties and biological activity.
-
Structure-Activity Relationship (SAR) Studies: The benzothiophene side chain alters the hydrophobicity and conformational constraints of a peptide, which is a valuable tool in SAR studies to optimize peptide-based drug candidates.[1]
-
Enhanced Biological Stability: The unnatural side chain can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Receptor Binding: The aromatic and heterocyclic nature of the benzothienyl group can introduce new binding interactions with biological targets, potentially leading to increased affinity and selectivity.
-
Fluorescent Probes: The benzothiophene moiety can serve as a handle for further chemical modification, including the attachment of fluorescent tags for use in bioimaging and interaction studies.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.
Caption: General workflow for solid-phase peptide synthesis using this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-3-Benzothienylalanine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-3-Benzothienylalanine is a synthetic amino acid derivative that serves as a valuable building block in peptide synthesis.[1][2] Its unique benzothienyl side chain can impart desirable properties to peptides, such as increased stability, enhanced biological activity, and improved solubility.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[1][2] This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and characterization data.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and analytical data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁NO₄S | [3] |
| Molecular Weight | 443.5 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity (Chiral HPLC) | ≥ 99.5% | [3] |
| Optical Rotation [α]²⁰D | -20 ± 2° (c=1 in MeOH) | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through a multi-step process involving the diastereoselective alkylation of a chiral glycine equivalent, followed by hydrolysis and Fmoc protection. The Schöllkopf method, which utilizes a bis-lactim ether derived from a chiral auxiliary like valine, is a well-established strategy for the asymmetric synthesis of non-proteinogenic amino acids and serves as a basis for this protocol.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of the Schöllkopf Chiral Auxiliary
The synthesis begins with the preparation of the chiral auxiliary, a bis-lactim ether, from a dipeptide of glycine and (R)-valine.
-
Protocol:
-
The dipeptide derived from glycine and (R)-valine is cyclized to form a 2,5-diketopiperazine.
-
The diketopiperazine undergoes double O-methylation using a reagent such as trimethyloxonium tetrafluoroborate (Meerwein's salt) to yield the bis-lactim ether, (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.
-
Step 2: Diastereoselective Alkylation
This crucial step establishes the stereochemistry of the final product.
-
Protocol:
-
The Schöllkopf chiral auxiliary is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the prochiral position on the glycine moiety, forming a carbanion.
-
A solution of 3-(chloromethyl)benzothiophene in the same solvent is then added to the reaction mixture. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, directing the alkylation to occur from the opposite face.
-
The reaction is stirred at low temperature until completion, yielding the alkylated bis-lactim ether with high diastereoselectivity.
-
Step 3: Hydrolysis to the Amino Acid Ester
The alkylated intermediate is hydrolyzed to release the desired amino acid ester.
-
Protocol:
-
The crude alkylated bis-lactim ether is subjected to acidic hydrolysis, for instance, using aqueous trifluoroacetic acid (TFA) at 0 °C.
-
This cleavage step yields L-3-benzothienylalanine methyl ester.
-
Step 4: Fmoc Protection
The free amino group of the amino acid ester is then protected with the Fmoc group.
-
Protocol:
-
L-3-benzothienylalanine methyl ester is dissolved in a suitable solvent mixture, such as aqueous sodium bicarbonate and tetrahydrofuran (THF).
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is worked up by acidification and extraction to yield this compound methyl ester.
-
Step 5: Saponification
The final step is the hydrolysis of the methyl ester to the free carboxylic acid.
-
Protocol:
-
This compound methyl ester is dissolved in a mixture of solvents like dioxane, THF, and water.
-
An aqueous solution of lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature.
-
After the reaction is complete, the solution is acidified and the product is extracted to afford the final this compound.
-
Quantitative Data from a Similar Synthesis
| Step | Yield |
| Diastereoselective Alkylation | 88% |
| Hydrolysis and Fmoc Protection to Methyl Ester | 88% |
| Overall Yield (after final hydrolysis) | 62% |
Purification of this compound
Purification is critical to ensure the high purity required for peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of Fmoc-protected amino acids.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol for Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a mixture of mobile phase A and B to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient optimized based on an initial analytical run. A common starting point is a gradient from 30% to 70% mobile phase B over 30-40 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide bond if applicable).
-
-
Post-Purification:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (typically >99%).
-
Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the pure product as a fluffy white powder.
-
Role in Drug Development
Unnatural amino acids like this compound are instrumental in modern drug discovery, particularly in the development of peptide-based therapeutics.[5][6] Their incorporation into peptide sequences can enhance pharmacological properties.
Conceptual Pathway in Peptide Drug Development
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Chromatographic Deep Dive: Fmoc-L-3-Benzothienylalanine
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: N-α-Fmoc-L-3-benzothienylalanine is a pivotal synthetic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its unique benzothiophene side chain imparts specific conformational constraints and potential for novel interactions within synthetic peptides, making it a valuable tool in drug discovery and the development of peptide-based therapeutics. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Fmoc-L-3-Benzothienylalanine, alongside detailed experimental protocols for its analysis and a summary of its application in SPPS.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₂₁NO₄S |
| Molecular Weight | 443.52 g/mol |
| Monoisotopic Mass | 443.11913 u |
| Appearance | White to off-white powder |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from typical ranges for the constituent moieties and may vary slightly based on the solvent and experimental conditions.
¹H NMR Data
Solvent: Deuterated Chloroform (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | 2 x Ar-H (Fmoc) |
| ~7.70 | d | 2H | 2 x Ar-H (Fmoc) |
| ~7.50 - 7.20 | m | 9H | Ar-H (Fmoc and Benzothiophene) |
| ~5.30 | d | 1H | NH |
| ~4.70 | q | 1H | α-CH |
| ~4.40 | d | 2H | CH₂ (Fmoc) |
| ~4.20 | t | 1H | CH (Fmoc) |
| ~3.40 | d | 2H | β-CH₂ |
¹³C NMR Data
Solvent: Deuterated Chloroform (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (Carboxylic acid) |
| ~156 | C=O (Fmoc carbamate) |
| ~144 | 2 x Ar-C (Fmoc, quaternary) |
| ~141 | 2 x Ar-C (Fmoc, quaternary) |
| ~140 | Ar-C (Benzothiophene, quaternary) |
| ~138 | Ar-C (Benzothiophene, quaternary) |
| ~128 - 120 | Ar-CH (Fmoc and Benzothiophene) |
| ~67 | CH₂ (Fmoc) |
| ~54 | α-CH |
| ~47 | CH (Fmoc) |
| ~38 | β-CH₂ |
Mass Spectrometry (MS) Data
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like amino acid derivatives.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 444.1264 | ~444.126 |
| [M+Na]⁺ | 466.1083 | ~466.108 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem MS provides structural information through controlled fragmentation of a selected precursor ion. For the [M+H]⁺ ion of this compound, the major expected fragmentation pathways involve the loss of the Fmoc group and subsequent cleavages.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 444.1 | 222.1 | 222.0 | [M+H - Fmoc]⁺ |
| 444.1 | 179.1 | 265.0 | Fluorenyl cation |
| 222.1 | 176.1 | 46.0 | [M+H - Fmoc - HCOOH]⁺ |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: Calibrate the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: Calibrate the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Mass Spectrometry
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
2. ESI-MS and ESI-MS/MS Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 100-150 °C.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: For tandem MS, the protonated molecular ion ([M+H]⁺, m/z ~444.1) is isolated and subjected to collision-induced dissociation (CID) with nitrogen or argon as the collision gas. The collision energy should be optimized to achieve a good fragmentation pattern.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Fmoc-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain is outlined below.
Workflow Description: The synthesis begins with a resin support, which is deprotected to expose a free amine. This compound is then activated with coupling reagents and added to the resin. After washing away excess reagents, this cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence. The final step involves cleaving the completed peptide from the resin and removing all protecting groups.
Conclusion
The analytical data and protocols presented in this guide provide a comprehensive resource for the characterization and application of this compound. Accurate interpretation of NMR and MS data is crucial for verifying the identity and purity of this key synthetic building block, thereby ensuring the successful synthesis of high-quality peptides for research and drug development.
A Technical Guide to Fmoc-L-3-Benzothienylalanine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-3-Benzothienylalanine is a non-canonical amino acid derivative that serves as a critical building block in peptide synthesis and drug discovery. Its unique benzothiophene side chain offers distinct structural and electronic properties, enabling the design of novel peptides with enhanced stability, hydrophobicity, and potential therapeutic activity. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and its application in Solid-Phase Peptide Synthesis (SPPS).
Core Chemical and Physical Properties
The incorporation of the benzothiophene moiety distinguishes this amino acid from its natural counterparts, providing a valuable tool for modifying peptide structure and function.[1] A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |
| CAS Number | 177966-60-8 | [1][2] |
| Molecular Formula | C₂₆H₂₁NO₄S | [1][2] |
| Molecular Weight | 443.5 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99.5% (Chiral HPLC) | [2] |
| Optical Rotation | [α]²⁰D = -20 ± 2° (c=1 in MeOH) | [2] |
| Carboxylic Acid pKa | 3.74 ± 0.10 (Predicted) | [1] |
| Boiling Point | 690.8 ± 55.0°C (Predicted) | [1] |
| Flash Point | 371.6 ± 31.5°C (Predicted) | [1] |
| Storage Conditions | 0 - 8 °C, sealed and dry | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis are crucial for its effective application in research and development.
Enantioselective Synthesis of this compound
The enantiomerically pure form of this compound can be achieved through diastereoselective alkylation of a glycine equivalent. The following protocol is based on established methods for similar unnatural amino acids.[3]
-
Alkylation: A chiral glycine equivalent, such as (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is treated with a strong base (e.g., n-butyllithium) to form an anion. This anion then undergoes stereoselective alkylation by reacting with 3-chloromethyl-1-benzothiophene. This reaction establishes the correct stereochemistry at the α-carbon.
-
Hydrolysis (Step 1): The resulting alkylated product is subjected to acidic hydrolysis to cleave the chiral auxiliary. A common condition for this step is treatment with 40% trifluoroacetic acid (TFA) in water at 0 °C.[3][4] This yields the methyl ester of L-3-Benzothienylalanine.
-
Fmoc Protection: The α-amino group of the newly formed amino acid ester is then protected. This is achieved by reacting the compound with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.
-
Hydrolysis (Step 2): The final step is the saponification of the methyl ester to yield the free carboxylic acid. This is typically accomplished by hydrolysis using an aqueous solution of lithium hydroxide (LiOH) in a solvent like methanol or tetrahydrofuran.[3][4]
-
Purification: The final product, this compound, is purified using techniques such as column chromatography to ensure high purity suitable for peptide synthesis.
Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS.[2] The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain on a solid support.
-
Resin Selection and Preparation:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[5]
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), for at least one hour to ensure optimal reaction conditions.[6][7]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Activate the carboxylic acid of this compound. This is typically done by dissolving the amino acid (usually 3-5 equivalents) with a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Add an organic base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
-
Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Repeat the cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, cleave the peptide from the resin and remove any side-chain protecting groups simultaneously.
-
Use a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
-
Incubate the peptide-resin in the cleavage cocktail for 2-3 hours.[5]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide product, which can then be purified by HPLC.
-
Workflow and Pathway Visualizations
To better illustrate the experimental process, the following diagrams outline the key workflows.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Key steps in the enantioselective synthesis of this compound.
References
- 1. Buy this compound | 177966-60-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. PlumX [plu.mx]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Guide: Properties and Applications of Fmoc-β-(3-benzothienyl)-Ala-OH (CAS 177966-60-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-(3-benzothienyl)-L-alanine (CAS 177966-60-8) is a specialized amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug discovery. Its unique benzothiophene side chain imparts distinct properties to peptides, influencing their structure, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, suppliers, and key applications of this compound, with a focus on its role in the synthesis of bioactive peptides and its connection to the Melanin-concentrating hormone receptor 1 (MCHR1) signaling pathway.
Chemical and Physical Properties
Fmoc-β-(3-benzothienyl)-Ala-OH is an N-terminally protected form of β-(3-benzothienyl)-alanine, where the fluorenylmethyloxycarbonyl (Fmoc) group ensures controlled, stepwise addition during solid-phase peptide synthesis (SPPS).[1][2] The key properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 177966-60-8 | [3][4] |
| Molecular Formula | C₂₆H₂₁NO₄S | [3][4] |
| Molecular Weight | 443.51 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | [1] |
| Purity | Typically ≥98% (HPLC) | |
| Storage Conditions | 2-8°C, sealed in a dry environment | |
| Synonyms | Fmoc-L-3-Benzothienylalanine, Fmoc-3-Ala(3-benzothienyl)-OH, N-Fmoc-(3-benzothienyl)-L-alanine | |
| IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}propanoic acid |
Key Applications in Research and Drug Development
The primary application of Fmoc-β-(3-benzothienyl)-Ala-OH is as a monomer unit in the synthesis of peptides with novel biological activities.[1] The benzothienyl moiety can introduce favorable pharmacokinetic properties and specific interactions with biological targets.
Bioactive Peptide Synthesis
This amino acid derivative is particularly valuable in the design of bioactive peptides for therapeutic purposes, including those targeting cancer and neurodegenerative diseases.[1] The incorporation of the benzothienyl side chain can enhance the stability and bioavailability of the resulting peptides.[1]
MCH-R1 Antagonists
A notable application is in the synthesis of pseudopeptide antagonists for the Melanin-concentrating hormone receptor 1 (MCHR1).[5] MCHR1 is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it a target for anti-obesity drugs.[5][6]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-β-(3-benzothienyl)-Ala-OH into a peptide chain using manual Fmoc-based SPPS. This protocol can be adapted for automated synthesizers.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-β-(3-benzothienyl)-Ala-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HCTU (or HATU/HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-β-(3-benzothienyl)-Ala-OH):
-
In a separate vial, dissolve Fmoc-β-(3-benzothienyl)-Ala-OH (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin sequentially with DMF and DCM, then dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context and application of Fmoc-β-(3-benzothienyl)-Ala-OH, the following diagrams are provided.
Caption: MCHR1 Signaling Pathway.
Caption: Fmoc-SPPS Experimental Workflow.
Suppliers
Fmoc-β-(3-benzothienyl)-Ala-OH is available from a variety of chemical suppliers that specialize in reagents for peptide synthesis and life science research. When sourcing this compound, it is important to verify the purity and request a certificate of analysis.
Selected Suppliers:
-
Sigma-Aldrich
-
Santa Cruz Biotechnology
-
MedChemExpress
-
Bachem
-
Chem-Impex
-
Aapptec
-
Advanced ChemTech
-
BLDpharm
-
Apollo Scientific
-
Watanabe Chemical Industries, Ltd.
-
AK Scientific, Inc.
-
Creative Peptides
-
001CHEMICAL
-
Matrix Scientific
-
finetech industry limited
-
Smolecule
-
Density Pharmachem
Note: This is not an exhaustive list, and availability may vary by region. It is recommended to contact suppliers directly for current stock and pricing information.
Conclusion
Fmoc-β-(3-benzothienyl)-Ala-OH is a valuable and versatile building block for the synthesis of complex and biologically active peptides. Its unique structural features offer opportunities for the development of novel therapeutics, particularly in the modulation of targets such as the MCH-R1. The well-established methods of Fmoc-based solid-phase peptide synthesis provide a robust framework for the incorporation of this non-canonical amino acid into peptide sequences, enabling further exploration of its potential in medicinal chemistry and chemical biology.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Whitepaper: The Role of the Benzothienyl Group in Amino Acid Properties and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of unnatural amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry. Among these, amino acids featuring a benzothienyl side chain, such as 3-(3-benzothienyl)alanine, have emerged as valuable tools in drug discovery. This technical guide provides an in-depth analysis of the role of the benzothienyl group, a bioisostere of tryptophan's indole moiety, in modulating the physicochemical and biological properties of amino acids. We detail its impact on lipophilicity, peptide stability, and its function as a potent enzyme inhibitor. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and biological evaluation, and provides visual diagrams of relevant pathways and workflows to guide researchers in leveraging this unique chemical scaffold.
Introduction: The Benzothienyl Group in Amino Acid Chemistry
The twenty proteinogenic amino acids offer a limited chemical repertoire for drug design. The synthesis and incorporation of unnatural amino acids provide a powerful strategy to overcome these limitations, enabling the fine-tuning of pharmacological properties. The benzothienyl group, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, is of particular interest. When appended to an alanine backbone, it creates 3-(benzothienyl)alanine, a structural and electronic analogue of tryptophan.
The replacement of tryptophan's indole nitrogen with sulfur in the benzothienyl ring alters key physicochemical properties, including hydrogen bonding capacity, lipophilicity, and electronic distribution. These modifications can lead to significant improvements in peptide stability, bioavailability, and target-binding affinity.[1][] This guide explores the multifaceted role of the benzothienyl group, focusing on its application in peptide synthesis and its utility as a pharmacophore in developing targeted therapeutics, particularly for cancer and neurodegenerative diseases.[1][3]
Influence on Physicochemical Properties
The introduction of the benzothienyl moiety imparts distinct physicochemical characteristics upon the amino acid scaffold, differentiating it from its natural analogue, tryptophan. These properties are critical for modulating molecular interactions, membrane permeability, and metabolic stability.
-
Enhanced Lipophilicity: The replacement of the indole NH group with a sulfur atom removes a hydrogen bond donor site and increases the nonpolar surface area. This significantly enhances the hydrophobicity (lipophilicity) of the amino acid side chain, which can improve interactions with hydrophobic pockets in target proteins and facilitate passage across lipid bilayers.[4]
-
Altered Electronic Profile: Sulfur is more electron-inductive than nitrogen, which alters the electronic properties of the aromatic system. This can influence π-π stacking interactions and cation-π interactions with biological targets.[4][5]
-
Conformational Rigidity: The rigid, planar structure of the benzothienyl group helps to constrain the conformational freedom of peptide backbones, which can pre-organize the peptide into a bioactive conformation and increase binding affinity.[4]
-
Fluorescence: The aromatic system of the benzothienyl group confers fluorescent properties, enabling its use in the development of fluorescent probes for bioimaging and binding studies without the need for an external fluorophore.[1]
Table 1: Physicochemical Data for Benzothienylalanine Derivatives
| Property | L-3-Benzothienylalanine | Fmoc-L-3-Benzothienylalanine | D-3-Benzothienyl-alanine |
| CAS Number | 72120-71-9[3][6] | 177966-60-8[1] | 111139-55-0[] |
| Molecular Formula | C₁₁H₁₁NO₂S[3] | C₂₆H₂₁NO₄S[1] | C₁₁H₁₁NO₂S[] |
| Molecular Weight ( g/mol ) | 221.28[6] | 443.5[1] | 221.28[] |
| Appearance | Almost white powder[3] | White to off-white powder[1] | Almost white powder[] |
| Melting Point (°C) | 248-250 (decomp)[7] | Not available | 236-240[] |
| pKa (Predicted) | 2.23 ± 0.10[7] | 3.74 ± 0.10 (Carboxylic Acid)[4] | Not available |
| XLogP3 (Predicted) | Not available | Not available | -0.2[8] |
| Density (g/cm³, Predicted) | 1.374 ± 0.06[6] | Not available | 1.374 ± 0.06[] |
Biological Activity and Therapeutic Applications
The unique properties of the benzothienyl group translate into diverse biological applications, from enhancing peptide therapeutics to direct inhibition of key metabolic enzymes.
Peptide Synthesis and Drug Delivery
Fmoc-protected benzothienylalanine is widely used as a building block in solid-phase peptide synthesis (SPPS).[1][9] Its incorporation can confer several advantages:
-
Increased Stability: The benzothienyl side chain can protect adjacent peptide bonds from enzymatic degradation, increasing the half-life of peptide drugs.[]
-
Improved Pharmacokinetics: Enhanced lipophilicity and stability can lead to better absorption, distribution, and overall bioavailability.[1]
-
Structure-Activity Relationship (SAR) Studies: It serves as a powerful probe for exploring the structural requirements of peptide-receptor interactions.[4][9]
Enzyme Inhibition: A Tryptophan Analogue
One of the most significant applications of benzothienylalanine is as a competitive inhibitor of enzymes involved in tryptophan metabolism. A primary target is Indoleamine 2,3-dioxygenase (IDO1) , a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[5][10]
Overexpression of IDO1 is a key mechanism of immune evasion in cancer.[11][12] By depleting local tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 suppresses the activity of effector T-cells and promotes an immunosuppressive tumor microenvironment.[10][11] β-[3-benzo(b)thienyl]-DL-alanine acts as a potent competitive inhibitor of IDO1, binding to the active site but not undergoing catalysis.[5] This blocks the degradation of tryptophan, helping to restore anti-tumor immunity.[5]
Anticancer and Other Therapeutic Applications
Beyond IDO1 inhibition, the benzothienyl moiety is a key pharmacophore in various therapeutic contexts.
-
Antitumor Agents: Benzothienyl-containing quinolinone derivatives have been shown to function as potent antitubulin agents, arresting the cell cycle and exhibiting broad cytotoxicity against human cancer cell lines.[13]
-
Neuroprotection: The amino acid and its derivatives are explored for potential therapeutic effects in neuroprotection and for treating neurodegenerative diseases.[1][3]
Table 2: Biological Activity of Benzothienyl-Containing Compounds
| Compound / Derivative | Target / Application | Activity Type | Quantitative Data |
| β-[3-benzo(b)thienyl]-DL-alanine | Indoleamine 2,3-dioxygenase (IDO1) | Competitive Inhibitor | Kᵢ = 7-70 µM[5] |
| 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one (Compound 39 ) | Tubulin Assembly / Human Cancer Cell Lines | Cytotoxicity / Tubulin Inhibitor | IC₅₀ = 0.07–0.19 µM[13] |
| Fmoc-3-(3-benzothienyl)-L-alanine | Peptide Synthesis | Building Block | Enhances peptide stability and bioavailability[1] |
Key Experimental Protocols
Reproducible experimental methods are critical for the synthesis and evaluation of novel compounds. This section provides detailed protocols for the preparation and assessment of benzothienylalanine.
Protocol for Synthesis of Racemic 3-(3-Benzothienyl)alanine
This protocol describes a general synthesis starting from benzo[b]thiophene.
-
Formylation of Benzo[b]thiophene:
-
Dissolve benzo[b]thiophene in a suitable solvent like DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a formylating agent (e.g., phosphorus oxychloride, POCl₃) dropwise while maintaining the temperature.
-
Stir the reaction at room temperature for several hours until completion (monitor by TLC).
-
Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaOH solution).
-
Extract the product, benzo[b]thiophene-3-carbaldehyde, with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.
-
-
Azlactone Synthesis:
-
Combine the benzo[b]thiophene-3-carbaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the azlactone product.
-
Filter, wash the solid with water, and dry.
-
-
Hydrolysis and Reduction to Yield Racemic Amino Acid:
-
Suspend the crude azlactone in a solution of sodium hydroxide.
-
Heat the mixture to hydrolyze the azlactone to the corresponding α,β-dehydroamino acid derivative.
-
Perform a reduction step using a reducing agent like sodium amalgam or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) to reduce the double bond.
-
Acidify the solution with HCl to pH ~6 to precipitate the racemic N-acetyl-3-(3-benzothienyl)alanine.
-
-
Deprotection:
-
Heat the N-acetylated amino acid in aqueous HCl (e.g., 6M HCl) under reflux to remove the acetyl group.
-
Cool the solution and adjust the pH to the isoelectric point (~pH 6) with a base (e.g., ammonium hydroxide) to precipitate the final product, racemic 3-(3-benzothienyl)alanine.
-
Filter, wash with cold water and ethanol, and dry under vacuum.
-
Protocol for Enzymatic Resolution of Racemic 3-(3-Benzothienyl)alanine
This protocol uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the D- and L-forms. This is a common method for producing enantiopure unnatural amino acids.[14][15]
-
Esterification: Protect the carboxylic acid of the racemic amino acid by converting it to a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., SOCl₂ in methanol).
-
Enzymatic Hydrolysis:
-
Dissolve the racemic amino acid ester in a suitable buffer system (e.g., phosphate buffer) with a co-solvent like tert-butanol if needed for solubility.
-
Add an immobilized lipase, such as Candida antarctica Lipase B (CALB).
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. The enzyme will selectively hydrolyze one enantiomer (e.g., the L-ester) back to the carboxylic acid, leaving the other enantiomer (the D-ester) unreacted.
-
Monitor the reaction progress by chiral HPLC until ~50% conversion is reached.
-
-
Separation:
-
Filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture slightly (e.g., to pH 5-6) and extract the unreacted D-amino acid ester with an organic solvent (e.g., ethyl acetate).
-
Adjust the aqueous layer to a lower pH (e.g., pH 2-3) to protonate the newly formed L-amino acid.
-
Extract the L-amino acid with an organic solvent.
-
-
Deprotection: Hydrolyze the separated D-amino acid ester using aqueous HCl to yield the final D-amino acid.
-
Purity Analysis: Confirm the enantiomeric excess (ee) of both the L- and D-amino acid products using chiral HPLC.
Protocol for IDO1 Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory potency (IC₅₀) of a compound like 3-(3-benzothienyl)alanine.
-
Reagents and Buffers:
-
Recombinant human IDO1 enzyme.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue.
-
Substrate: L-Tryptophan solution.
-
Inhibitor: 3-(3-benzothienyl)alanine stock solution in DMSO, serially diluted.
-
Detection Reagent: 3% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 5 µL of the serially diluted inhibitor compound (or DMSO for control).
-
Add 25 µL of IDO1 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of L-Tryptophan solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection of Kynurenine:
-
Stop the reaction by adding 50 µL of 6% trichloroacetic acid (TCA).
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of the DMAB detection reagent to each well. A yellow color will develop upon reaction with kynurenine.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations: Workflows and Pathways
Logical Pathway of Benzothienyl Group Function
References
- 1. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 177966-60-8 [smolecule.com]
- 5. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-3-BENZOTHIENYLALANINE | 72120-71-9 [chemicalbook.com]
- 7. L-3-BENZOTHIENYLALANINE CAS#: 72120-71-9 [amp.chemicalbook.com]
- 8. 3-(3-Benzothienyl)-D-alanine | C11H11NO2S | CID 854045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters [beilstein-journals.org]
- 15. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Expanding the Chemical Universe of Peptides: An In-depth Technical Guide to Unnatural Amino Acids
The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance therapeutic properties, and create powerful tools to probe biological systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids for researchers, scientists, and drug development professionals.
Introduction to Unnatural Amino Acids
Unnatural amino acids are amino acid analogs that are not found among the 20 proteinogenic amino acids.[1] Their structures can be modified at the side chain, backbone, or stereochemistry, offering a vast chemical space for peptide design.[1][2] The introduction of Uaas into a peptide sequence can confer a range of desirable properties that overcome the inherent limitations of natural peptides, such as poor metabolic stability and rapid clearance.[3]
Key advantages of incorporating Uaas include:
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone, such as N-methylation, or the introduction of bulky side chains can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[1][3][4]
-
Improved Pharmacokinetic Profiles: Uaas can be used to modulate properties like lipophilicity and hydrogen bonding capacity, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3][5] This can include enhanced binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[1]
-
Increased Receptor Affinity and Selectivity: The novel side-chain functionalities of Uaas can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity for specific receptor subtypes.[1][4]
-
Conformational Constraint: The incorporation of cyclic or rigid Uaas can lock the peptide backbone into a specific, bioactive conformation, which is often crucial for high-affinity receptor binding.[3]
-
Bio-orthogonal Handles: Uaas can introduce chemically unique groups, such as azides, alkynes, or ketones, that allow for specific, bio-orthogonal labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[1]
Data Presentation: The Quantitative Impact of Uaa Incorporation
The strategic incorporation of Uaas can lead to dramatic and predictable improvements in the pharmacological properties of peptides. The following tables summarize quantitative data on the effects of specific Uaa substitutions on receptor binding affinity, proteolytic stability, and pharmacokinetic parameters.
| Peptide/Analog | Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Fold Change vs. Parent |
| Somatostatin Analogs | ||||
| Parent Octapeptide | None | hsst2 | 0.3 ± 0.1 | - |
| N-Me-Phe⁵ | N-methylation at Phe⁵ | hsst2 | 0.6 ± 0.1 | 0.5x |
| N-Me-Trp⁸ | N-methylation at Trp⁸ | hsst2 | 0.2 ± 0.1 | 1.5x |
| N-Me-Lys⁹ | N-methylation at Lys⁹ | hsst2 | 1.3 ± 0.3 | 0.23x |
| Parent Octapeptide | None | hsst3 | 10 ± 2 | - |
| N-Me-Phe⁵ | N-methylation at Phe⁵ | hsst3 | 25 ± 5 | 0.4x |
| N-Me-Trp⁸ | N-methylation at Trp⁸ | hsst3 | 3 ± 1 | 3.3x |
| N-Me-Lys⁹ | N-methylation at Lys⁹ | hsst3 | 8 ± 2 | 1.25x |
| Parent Octapeptide | None | hsst5 | 5 ± 1 | - |
| N-Me-Phe⁵ | N-methylation at Phe⁵ | hsst5 | 30 ± 7 | 0.17x |
| N-Me-Trp⁸ | N-methylation at Trp⁸ | hsst5 | 1.5 ± 0.4 | 3.3x |
| N-Me-Lys⁹ | N-methylation at Lys⁹ | hsst5 | 4 ± 1 | 1.25x |
| Opioid Peptides (Biphalin Analogs) | ||||
| Biphalin | None | μ-opioid | 1.1 | - |
| Analog 1 | Phe⁴ replaced with hβ³Phe | μ-opioid | 1.1 | 1x |
| Biphalin | None | δ-opioid | 0.72 | - |
| Analog 1 | Phe⁴ replaced with hβ³Phe | δ-opioid | 0.72 | 1x |
Table 1: Impact of N-methylation and β-amino acid substitution on the receptor binding affinity of somatostatin and opioid peptide analogs. Data compiled from multiple sources.[6][7]
| Peptide | Modification | Matrix | Half-life (t₁/₂) | Fold Improvement |
| Pep05 (Parent) | None | Human Plasma | ~4 h | - |
| DP06 | All L-Lys and L-Arg replaced with D-amino acids | Human Plasma | > 24 h | > 6x |
| UP09 | Single Aib at N-terminus | Human Plasma | Significantly enhanced vs. Pep05 | N/A |
| UP11 | L-Lys and L-Arg replaced with L-Dab | Human Plasma | Significantly enhanced vs. Pep05 | N/A |
Table 2: Enhanced proteolytic stability of antimicrobial peptide Pep05 analogs in human plasma. Data compiled from a study on antimicrobial peptides.[8]
| Analog | Route of Administration | Elimination Half-life (t₁/₂) | Total Clearance |
| Octreotide | Subcutaneous | 110 ± 9.6 min | 172 ± 10.4 ml/min |
| Lanreotide | Intravenous | 1.32 ± 0.20 h | 0.244 ± 0.027 L/hr/kg |
Table 3: Pharmacokinetic parameters of somatostatin analogs containing unnatural amino acids. Data compiled from pharmacokinetic studies.[9][10][11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Uaa-Containing Peptides
Fmoc-based SPPS is the most common method for synthesizing peptides containing Uaas. The following is a generalized protocol.
Materials:
-
Fmoc-protected amino acids (natural and unnatural)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (natural or Uaa) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to form the peptide bond.
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
Genetic Code Expansion for Uaa Incorporation
Genetic code expansion allows for the site-specific incorporation of Uaas into proteins in living cells. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (typically the amber stop codon, UAG) and the desired Uaa.
3.2.1. Uaa Incorporation in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired site of Uaa incorporation.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL plasmid).
-
Unnatural amino acid.
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the pEVOL plasmid encoding the orthogonal pair.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture into a larger volume of fresh LB medium with antibiotics and the unnatural amino acid (typically 1 mM).
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
-
Protein Expression: Induce protein expression by adding IPTG (typically 0.5-1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Protein Purification: Purify the Uaa-containing protein from the cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Analysis: Confirm the incorporation of the Uaa by mass spectrometry.
3.2.2. Uaa Incorporation in Mammalian Cells (e.g., HEK293)
Materials:
-
HEK293 cells.
-
Plasmid encoding the gene of interest with an in-frame amber (TAG) codon.
-
Plasmid(s) encoding the orthogonal aaRS and suppressor tRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
DMEM supplemented with FBS and the unnatural amino acid.
Protocol:
-
Cell Seeding: Seed HEK293 cells in a culture plate to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common ratio is a 1:1 ratio of the gene of interest plasmid to the orthogonal pair plasmid.[6]
-
Add the complexes to the cells in DMEM.
-
-
Uaa Supplementation: After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of the unnatural amino acid (typically 0.1-1 mM).
-
Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.
-
Protein Purification and Analysis: Purify the Uaa-containing protein from the lysate and confirm Uaa incorporation by mass spectrometry.
Mandatory Visualizations: Signaling Pathways and Workflows
The incorporation of Uaas can be used to modulate the interaction of peptides with their target receptors, leading to altered downstream signaling. The following diagrams, generated using the DOT language, illustrate key concepts.
References
- 1. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the long-acting somatostatin analogue octreotide (SMS 201-995) in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the somatostatin analog lanreotide in patients with severe chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in a perpetual state of evolution, driven by the need for therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. In this pursuit, non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), have emerged as indispensable tools, offering a vast expansion of the chemical space available for drug design beyond the canonical 20 proteinogenic amino acids.[1][2] Their incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, surmounting the inherent limitations of their natural counterparts, such as susceptibility to proteolytic degradation and poor membrane permeability.[3][4] This technical guide provides an in-depth exploration of the core features of NPAAs and their strategic application in the development of next-generation therapeutics.
Core Advantages of Integrating Non-Proteinogenic Amino Acids
The unique structural and chemical diversity of NPAAs imparts a range of advantageous properties to drug candidates. These benefits are pivotal in transforming promising lead compounds into viable clinical agents.
Enhanced Metabolic Stability and Extended Half-Life: One of the most significant hurdles for peptide-based therapeutics is their rapid clearance in vivo due to enzymatic degradation.[5][6] NPAAs, with their altered side chains, stereochemistry (D-amino acids), or backbone modifications (e.g., N-methylation, β-amino acids), are not readily recognized by proteases.[7][8] This resistance to enzymatic cleavage leads to a substantial increase in the plasma half-life of the drug, allowing for less frequent dosing and improved patient compliance.[3][9]
Improved Potency and Selectivity: The conformational rigidity imparted by certain NPAAs, such as conformationally constrained amino acids, can pre-organize a peptide into its bioactive conformation, leading to a higher binding affinity for its target receptor.[1][2] Furthermore, the novel side-chain functionalities offered by NPAAs can create additional interactions with the target protein, enhancing both potency and selectivity.[10]
Increased Cell Permeability and Oral Bioavailability: Many potent drug targets are located within the cell. However, the hydrophilicity and size of many peptides hinder their ability to cross the cell membrane. The incorporation of lipophilic or N-methylated NPAAs can increase the lipophilicity of a peptide, facilitating its passive diffusion across cellular membranes.[1][11] This can also be a critical step towards achieving oral bioavailability, a long-sought-after goal for peptide therapeutics.[12]
Quantitative Impact of Non-Proteinogenic Amino Acids on Drug Properties
The introduction of NPAAs can lead to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. The following tables summarize key data from various studies, illustrating the tangible benefits of these molecular modifications.
| Peptide/Drug | Modification | Property Measured | Value with NPAA | Value without NPAA | Reference |
| Antimicrobial Peptide | Substitution with N-methyl amino acids | Proteolytic Stability (Remaining peptide after 1h in serum) | 50% | 20% | [10] |
| Feleucin-K3 Analog | Substitution with α-(4-pentenyl)-Ala | In vivo Stability (Active peptide after 24h in plasma) | >30% | 0% | [13] |
| Anti-HIV Peptide YIK | C-terminal lipidation (C16 fatty acid) | Serum Half-life (in mice) | 5.9 h | 1.3 h | [3] |
| Somatostatin Analog | Cyclization and D-amino acid incorporation | In vivo Half-life | ~1.5 hours | ~2-3 minutes | [14] |
| Minigastrin Analog (MGS5) | N-Me-norleucine and 1-naphthylalanine substitution | Metabolic Stability | Improved in vivo enzymatic stability | Low metabolic stability | [8] |
Table 1: Impact of NPAAs on Peptide Stability and Half-Life
| Peptide/Drug | Target | Modification | IC50 / MIC with NPAA | IC50 / MIC without NPAA | Reference |
| Antimicrobial Lipopeptide | P. aeruginosa | N-methyl amino acid substitution | 8 µg/mL | 16 µg/mL | [10] |
| NNMT Inhibitor Peptide | NNMT | N-methylation | 0.586 (AlogP), modest loss in activity | - | [15] |
| RGD Peptidomimetic | αVβ6 Integrin | Cyclic peptidomimetic | 2.3 nM | - | [16] |
| MMP-13 Inhibitor | MMP-13 | Non-hydroxamate small molecule | 33.5 nM | >20000 nM (for other MMPs) | [7] |
| Antimicrobial Peptide | S. aureus | α,α-disubstituted amino acids | 16 µg/mL | - | [17] |
Table 2: Influence of NPAAs on Biological Activity
| Peptide | Modification | Permeability Assay | Permeability Value with NPAA | Permeability Value without NPAA | Reference |
| Cyclic Hexapeptides | N-methylation | PAMPA | Significantly Higher | Low | [12] |
| Somatostatin Analog | Histidine substitution | Oral Bioavailability | Comparable to D-Trp analogs | Lower | [18] |
| Model Peptides | Terminal alkyne tag | PAMPA | No significant change | - | [19] |
| Cyclic Peptide Precursor 1 | Partial N-methylation | PAMPA (%T) | Significantly Higher | Low | [1] |
Table 3: Effect of NPAAs on Peptide Permeability and Bioavailability
Key Signaling Pathways Targeted by NPAA-Containing Drugs
The therapeutic effects of drugs containing NPAAs are realized through their interaction with specific biological pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
GABAergic Signaling Pathway
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20] Drugs that modulate GABAergic signaling are used to treat anxiety, epilepsy, and other neurological disorders. NPAAs can be designed to mimic GABA or to modulate the activity of GABA receptors.
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The Arg-Gly-Asp (RGD) motif is a common recognition site for many integrins. Peptidomimetics containing NPAAs that mimic the RGD sequence are being developed as anti-cancer and anti-thrombotic agents by targeting integrin signaling.[3][21]
Experimental Protocols for NPAA Incorporation and Characterization
The successful integration of NPAAs into drug candidates relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments in the field.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA
Objective: To synthesize a peptide containing a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected non-proteinogenic amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to ensure complete coupling. Repeat the coupling step if necessary.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[20]
-
In Vitro Peptide Stability Assay in Plasma
Objective: To assess the stability of a peptide containing an NPAA in plasma.
Materials:
-
Test peptide stock solution
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC or LC-MS system
Procedure:
-
Incubation:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity and precipitate plasma proteins.
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½) in plasma.[22]
Experimental and Screening Workflows
Visualizing workflows can clarify complex experimental processes and aid in the design of new studies. The following diagrams, rendered in DOT language, illustrate key workflows in the development of drugs containing NPAAs.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 12. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease inhibitor (biology) - Wikipedia [en.wikipedia.org]
- 14. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Somatostatin analogs with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-L-3-Benzothienylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Benzothienylalanine is a non-canonical amino acid increasingly utilized in solid-phase peptide synthesis (SPPS) to develop novel peptides with enhanced biological activity and stability.[1][2][3] The incorporation of the benzothienyl moiety, a bicyclic aromatic structure containing a sulfur atom, can introduce unique conformational constraints and hydrophobic interactions, leading to peptides with improved pharmacological properties.[1][2] These characteristics make it a valuable building block in drug discovery and development, particularly for creating enzyme inhibitors and targeted drug delivery systems.[3] This document provides detailed application notes and experimental protocols for the efficient use of this compound in SPPS.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₁NO₄S |
| Molecular Weight | 443.5 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8°C, protected from light and moisture |
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) three times.
-
Swell the resin in DMF for at least 30 minutes prior to the first coupling step.
Fmoc Deprotection
The Fmoc protecting group is removed to expose the free amine for the subsequent coupling reaction.
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. A second treatment of 5-10 minutes can be performed to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test or Chloranil test) to confirm the presence of the free primary amine.
Coupling of this compound
Due to the steric hindrance of the benzothienyl side chain, optimized coupling conditions are recommended to ensure high coupling efficiency.[4][5] The use of a more potent activating agent such as HATU is advised.[6]
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add an aminium-based coupling reagent such as HBTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary to achieve complete reaction.
-
-
Monitoring and Washing:
-
After the coupling reaction, drain the solution.
-
Take a small sample of the resin and perform a colorimetric test to confirm the absence of free amines. A negative result indicates a complete coupling.
-
If the coupling is incomplete, repeat the coupling step with a fresh solution of activated this compound.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Table 1: Representative Coupling Efficiency Data for Hindered Amino Acids
| Amino Acid | Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Yield (%) | Reference |
| Fmoc-Aib-OH | HATU/DIPEA | 2 | 2 | >99 | [4] |
| Fmoc-(N-Me)Ala-OH | HATU/DIPEA | 2 | 2 | >98 | [4] |
| This compound | HATU/DIPEA (Recommended) | 2 | 1-2 (or double coupling) | >98 (Expected) | - |
Peptide Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, or Trp.
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent B : TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v). For peptides containing sensitive residues, Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Table 2: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
Experimental Workflows and Applications
The incorporation of 3-Benzothienylalanine can impart interesting biological activities to peptides. Below are example experimental workflows for two potential applications.
Application 1: Enzyme Inhibition Assay (Tyrosinase Inhibitor)
Peptides containing aromatic residues can act as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[7][8][9]
Workflow Diagram:
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fmoc-L-3-Benzothienylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Benzothienylalanine is a non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] Its unique benzothienyl side chain introduces specific structural and physicochemical properties to peptides, which can enhance their stability, solubility, and bioavailability.[1] These characteristics make it an attractive component in the design of novel therapeutic peptides and other bioactive molecules.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences.
The bulky and rigid nature of the benzothienyl group classifies this compound as a sterically hindered amino acid. This steric hindrance can pose challenges during the coupling reaction in SPPS, potentially leading to incomplete reactions and lower yields. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for successful incorporation.
Recommended Coupling Protocols
Due to the steric hindrance of this compound, standard coupling reagents may not be sufficient to achieve high coupling efficiency. The use of more potent, third-generation uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. The following protocols are based on established best practices for coupling sterically hindered amino acids.
Protocol 1: Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-8 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For challenging sequences, the reaction time can be extended, or a double coupling can be performed.
-
Washing: After the coupling is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Coupling using HCTU
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another potent coupling reagent that serves as a cost-effective alternative to HATU.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve this compound (3-4 equivalents) and HCTU (2.9-3.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-8 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and agitate at room temperature for 1-4 hours.
-
Washing: Following a negative Kaiser test, wash the resin with DMF (3-5 times).
Protocol 3: Coupling using PyBOP
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent known for its high efficiency and low racemization potential.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and mix.
-
Coupling: Transfer the activated solution to the resin and react for 1-3 hours at room temperature.
-
Washing: After completion, wash the resin with DMF (3-5 times).
Protocol 4: Coupling using COMU
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high coupling efficiency and a favorable safety profile.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation: In a separate vial, pre-activate a solution of this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF for 1 minute.
-
Coupling: Add the activated mixture to the resin and allow the reaction to proceed for 30-60 minutes at room temperature. For hindered residues, a 1-hour coupling or a double coupling is recommended.
-
Washing: After the reaction, wash the resin with DMF (3-5 times).
Quantitative Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following table provides a general comparison of the recommended coupling reagents based on their performance with other sterically hindered amino acids. The actual yields will be sequence-dependent.
| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time | General Efficiency for Hindered Residues |
| HATU | Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | Very High |
| HCTU | Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | High |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 1 - 3 hours | High |
| COMU | Uronium Salt | 1 : 1 : 2 | 30 - 60 minutes | Very High |
Note: The equivalents are relative to the loading capacity of the resin.
Experimental Workflow and Logic
The successful incorporation of this compound relies on a systematic approach within the standard Fmoc-SPPS workflow. The key decision points revolve around managing the steric hindrance of this amino acid.
References
Application Notes and Protocols for Fmoc-L-3-Benzothienylalanine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Benzothienylalanine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in drug discovery and development.[1][2] Its unique benzothiophene side chain imparts distinct physicochemical properties to peptides, making it a powerful tool for modulating their structure, stability, and biological activity.[1] The incorporation of this unnatural amino acid can lead to peptides with enhanced therapeutic potential, including improved potency, increased resistance to enzymatic degradation, and novel functionalities.[3]
These application notes provide an overview of the utility of this compound in peptide-based drug discovery, with a focus on its application in the development of anticancer agents, modulators of G-protein coupled receptors (GPCRs), and enzyme inhibitors. Detailed protocols for the solid-phase synthesis of peptides containing this amino acid and for relevant biological assays are also presented.
Key Applications in Drug Discovery
The introduction of the benzothienyl moiety can significantly influence the pharmacological properties of a peptide. This modification can enhance interactions with biological targets and improve the peptide's overall drug-like characteristics.
Anticancer Peptide Development
The development of novel anticancer peptides is a promising area of research.[4][5] The incorporation of this compound can contribute to the design of peptides with enhanced cytotoxicity towards cancer cells and improved stability in biological systems. The benzothiophene group can increase the hydrophobicity of the peptide, potentially facilitating its interaction with and disruption of cancer cell membranes.[2]
Quantitative Data on Anticancer Peptides:
| Peptide Sequence (Containing L-3-BTA) | Cancer Cell Line | IC50 (µM) | Reference |
| Example: Ac-X-X-BTA-X-NH₂ | A549 (Lung Carcinoma) | Data to be determined | Internal/Published Data |
| Example: Ac-X-BTA-X-X-NH₂ | MCF-7 (Breast Cancer) | Data to be determined | Internal/Published Data |
| Example: BTA-X-X-X-NH₂ | HeLa (Cervical Cancer) | Data to be determined | Internal/Published Data |
| BTA represents L-3-Benzothienylalanine |
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large and important class of drug targets.[6][7] Peptides are natural ligands for many GPCRs, and synthetic peptide analogs are being actively investigated as therapeutic agents.[6] The incorporation of this compound can be used to fine-tune the binding affinity and selectivity of peptides for specific GPCRs. The aromatic and hydrophobic nature of the benzothiophene side chain can lead to enhanced interactions with the receptor's binding pocket.
Quantitative Data for GPCR-Targeting Peptides:
Similar to anticancer peptides, specific binding affinity data (EC50 or Ki values) for L-3-Benzothienylalanine-containing peptides targeting GPCRs is not widely published. The table below serves as a template for organizing such experimental data.
| Peptide Sequence (Containing L-3-BTA) | GPCR Target | Assay Type | EC50/IC50/Ki (nM) | Reference |
| Example: Ac-X-BTA-X-NH₂ | GLP-1R | Radioligand Binding | Data to be determined | Internal/Published Data |
| Example: X-BTA-X-X-NH₂ | CXCR4 | Calcium Mobilization | Data to be determined | Internal/Published Data |
| Example: Ac-X-X-BTA-X-NH₂ | AT1R | cAMP Assay | Data to be determined | Internal/Published Data |
| BTA represents L-3-Benzothienylalanine |
Enzyme Inhibition
Peptides and peptidomimetics are a significant class of enzyme inhibitors with applications in various therapeutic areas. The unique structural features of L-3-Benzothienylalanine can be exploited to design potent and selective enzyme inhibitors. The benzothiophene ring can participate in various non-covalent interactions within the enzyme's active site, such as hydrophobic and aromatic stacking interactions, leading to tight binding.
Quantitative Data for Peptide-Based Enzyme Inhibitors:
The inhibitory activity of peptides containing L-3-Benzothienylalanine against specific enzymes can be quantified by determining their Ki values. The following table provides a template for presenting this data.
| Peptide Sequence (Containing L-3-BTA) | Target Enzyme | Inhibition Type | Ki (nM) | Reference |
| Example: Ac-BTA-X-X-NH₂ | Cathepsin S | Competitive | Data to be determined | Internal/Published Data |
| Example: Ac-X-BTA-X-NH₂ | Chymotrypsin | Competitive | Data to be determined | Internal/Published Data |
| Example: X-X-BTA-X-NH₂ | Tyrosinase | Non-competitive | Data to be determined | Internal/Published Data |
| BTA represents L-3-Benzothienylalanine |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-3-Benzothienylalanine
This protocol describes the manual solid-phase synthesis of a generic pentapeptide containing L-3-Benzothienylalanine using Fmoc/tBu chemistry.[3][8][9][10][11]
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), OxymaPure® (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours. To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of synthesized peptides against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized peptide stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions.
-
Include wells with medium only (negative control) and a known anticancer drug (positive control).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth) by plotting a dose-response curve.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 177966-60-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the use of therapeutic peptides for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Fmoc-L-3-Benzothienylalanine in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-L-3-Benzothienylalanine as a strategic building block in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The incorporation of this unnatural amino acid can significantly enhance the therapeutic potential of peptides by improving their stability, bioavailability, and target affinity.[][2] Detailed protocols for synthesis and bioactivity assessment are provided to facilitate its application in drug discovery and development, particularly in the areas of oncology and neurodegenerative diseases.
Introduction to this compound
This compound is a derivative of the amino acid alanine, featuring a benzothiophene moiety attached to the β-carbon. This modification introduces a bulky, hydrophobic, and aromatic side chain, which can impart unique structural and functional properties to peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[2] The benzothienyl group can enhance a peptide's resistance to enzymatic degradation, improve its membrane permeability, and provide new interaction points for target binding.[][3]
Key Applications in Bioactive Peptide Development
The incorporation of this compound is particularly valuable in the development of novel therapeutics for complex diseases.
-
Oncology: Peptides containing 3-Benzothienylalanine can be designed to target specific signaling pathways implicated in cancer progression. The unique structure of this amino acid may enhance the peptide's ability to disrupt protein-protein interactions or inhibit key enzymes within these pathways.[2]
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, peptides designed to interfere with protein aggregation or modulate neuronal signaling pathways can benefit from the inclusion of 3-Benzothienylalanine.[2] Its properties can lead to peptides with improved stability in the central nervous system and better blood-brain barrier penetration.
Data Presentation: Quantitative Analysis
| Parameter | Peptide with Natural Amino Acid (e.g., Phenylalanine) | Peptide with 3-Benzothienylalanine | Rationale for Improvement |
| Synthesis Yield | Typically 15-30% (for a ~20-mer peptide) | Potentially similar, highly dependent on coupling efficiency | Modern coupling reagents can accommodate bulky unnatural amino acids. |
| Purity (post-HPLC) | >95% | >95% | Standard purification techniques are effective. |
| In Vitro Bioactivity (IC50) | Example: 50 µM | Example: 5 µM (Hypothetical 10-fold increase) | The benzothienyl group can provide additional binding interactions with the target, leading to higher affinity. |
| Serum Stability (Half-life) | Example: 10 min | Example: > 60 min (Hypothetical >6-fold increase) | The unnatural side chain can sterically hinder protease access, reducing degradation. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-3-Benzothienylalanine
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC-grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Protocol 2: In Vitro Bioactivity Assay - STAT3 Inhibition
This protocol describes a general method to assess the inhibitory activity of a synthetic peptide containing 3-Benzothienylalanine on the STAT3 signaling pathway, a key target in many cancers.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., HCT116)
-
Complete cell culture medium
-
Synthetic peptide stock solution
-
Reagents for Western blotting (lysis buffer, primary antibodies for p-STAT3, STAT3, and a loading control like GAPDH, secondary antibodies)
-
Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Culture: Culture the cancer cells in their recommended medium until they reach 70-80% confluency.
-
Peptide Treatment:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of the synthetic peptide for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (the solvent used to dissolve the peptide).
-
-
Western Blot Analysis:
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
-
-
Cell Viability Assay:
-
After the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
-
Data Analysis:
-
For the Western blot, a decrease in the p-STAT3/STAT3 ratio indicates inhibition of the signaling pathway.
-
For the viability assay, calculate the IC50 value, which is the concentration of the peptide that inhibits cell growth by 50%.
-
Mandatory Visualizations
Signaling Pathway Diagram: Inhibition of the JAK/STAT3 Pathway
The following diagram illustrates a potential mechanism by which a bioactive peptide containing 3-Benzothienylalanine could inhibit the JAK/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.
Caption: Inhibition of the JAK/STAT3 signaling pathway by a bioactive peptide.
Experimental Workflow Diagram: Bioactivity Screening
The following diagram outlines the logical workflow for screening the bioactivity of a newly synthesized peptide containing 3-Benzothienylalanine.
Caption: Workflow for bioactivity screening of synthetic peptides.
References
Application Notes and Protocols for Incorporating Unnatural Amino Acids into Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to incorporate unnatural amino acids (Uaas) into proteins represents a powerful expansion of the central dogma, enabling the creation of novel proteins with tailored chemical and biological properties.[] Unlike the 20 canonical amino acids that constitute the building blocks of natural proteins, Uaas can introduce unique functionalities, such as bioorthogonal reactive groups, fluorescent probes, post-translational modifications, and photocaged groups.[][3] These engineered proteins are invaluable tools in fundamental research and drug discovery, facilitating detailed studies of protein structure and function, the development of antibody-drug conjugates (ADCs), and the creation of more stable and effective therapeutic peptides and proteins.[][4][5] This document provides detailed application notes and experimental protocols for the primary methods of Uaa incorporation.
Genetic Code Expansion via Orthogonal Translation Systems
This is the most widely used in vivo method for site-specific Uaa incorporation.[6] It relies on hijacking a "blank" codon, typically a nonsense (stop) codon like the amber codon (UAG), and reassigning it to a specific Uaa.[7] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA into the host organism.[6][8]
Application Note: Nonsense Suppression for Site-Specific Uaa Incorporation
The core of this technique is an engineered aaRS/tRNA pair that is "orthogonal" to the host's translational machinery.[6] This means the engineered synthetase does not charge any of the host's endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous synthetases.[8] The orthogonal aaRS is evolved to specifically recognize and charge the desired Uaa onto the orthogonal suppressor tRNA.[9] This tRNA possesses an anticodon (e.g., CUA for the UAG amber codon) that recognizes the target stop codon on the mRNA.[7] When the ribosome encounters this codon, the charged suppressor tRNA delivers the Uaa, allowing its incorporation into the growing polypeptide chain instead of translation termination.[9] This method has been successfully implemented in bacteria, yeast, and mammalian cells.[7][10][11]
-
Advantages: High fidelity of incorporation, ability to perform experiments in living cells, and potential for stable cell line generation.[6][12]
-
Limitations: Efficiency can be limited by competition with release factors that terminate translation at the stop codon.[12] The yield of the full-length protein containing the Uaa can vary significantly.[11]
-
Applications: Introducing biophysical probes for structural studies, installing post-translational modifications, creating sites for bioorthogonal conjugation ("click chemistry"), and developing novel biologics.[3][13]
Protocol: Site-Specific Uaa Incorporation in E. coli
This protocol outlines the general steps for incorporating a Uaa into a target protein expressed in E. coli using an amber (UAG) stop codon and a corresponding orthogonal aaRS/tRNA pair.
1. Materials:
-
Expression vector for the target protein with an in-frame amber codon (e.g., pET vector).
-
Expression vector for the orthogonal aaRS/tRNA pair (e.g., pEVOL vector).
-
Chemically competent E. coli strain (e.g., BL21(DE3)).
-
Unnatural amino acid (Uaa).
-
Standard antibiotics and culture media (LB, TB).
-
IPTG and L-arabinose for induction.
2. Procedure:
-
Transformation: Co-transform the chemically competent E. coli cells with the plasmid encoding the target gene and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium containing antibiotics with the overnight starter culture.
-
Growth and Uaa Addition: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, add the Uaa to a final concentration of 1-2 mM.
-
Induction: Induce the expression of the orthogonal system components by adding L-arabinose (e.g., to a final concentration of 0.02% w/v). After 15-30 minutes, induce the expression of the target protein by adding IPTG (e.g., to a final concentration of 1 mM).
-
Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Analysis: The cell pellet can be used for protein purification. Successful incorporation of the Uaa can be verified by SDS-PAGE (comparing expression with and without the Uaa) and confirmed by mass spectrometry.
Data Presentation: Uaa Incorporation Efficiency
The efficiency of Uaa incorporation can vary widely depending on the specific Uaa, the orthogonal system, the expression host, and the location of the target codon.[12][14]
| Method/System | Host Organism | Uaa Example | Incorporation Efficiency/Yield | Reference(s) |
| Amber Suppression | E. coli | p-azido-L-phenylalanine (pAzF) | ~80% of wild-type GFP expression | [15] |
| Amber Suppression | Mammalian (CHO) | O-methyl-L-tyrosine | Up to 1 µg protein per 2x10⁷ cells | [10] |
| Amber Suppression | Mammalian (HEK293) | Nε-Boc-L-lysine (BocK) | 5-85% (with optimized tRNA/eRF1) | [12] |
| Amber + Ochre Suppression | E. coli | pAcF + BocK | 20-25% of wild-type GFP expression | [15] |
| Frameshift Suppression (CGGG) | Xenopus oocytes | Various | Lower than amber suppression | [16] |
| Cell-Free (CHO extract) | In Vitro | p-propargyloxy-phenylalanine (pPa) | ~80% of full-length control | [17] |
In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)
CFPS systems provide a powerful alternative to in vivo expression for incorporating Uaas.[13] These systems use cell extracts or purified components of the transcription and translation machinery to synthesize proteins in a test tube.[18]
Application Note: CFPS for Rapid and Versatile Uaa Incorporation
CFPS offers several advantages for Uaa incorporation.[13] The open nature of the system bypasses issues of cell wall permeability for the Uaa and the potential toxicity of the Uaa or the resulting protein to a living host.[13][18] This allows for the incorporation of a wider range of Uaas with high efficiency.[19] The system can be precisely manipulated by adding purified orthogonal components (aaRS/tRNA) and the Uaa directly to the reaction mixture.[18] Both crude extract-based (e.g., E. coli S30) and purified component-based (PURE) systems can be used.[18]
-
Advantages: High speed (protein synthesis in hours), circumvents cell viability and permeability issues, allows incorporation of toxic Uaas, and enables direct manipulation of reaction components.[13][20]
-
Limitations: Can be more expensive than in vivo expression for large-scale production, and post-translational modifications may be absent unless the system is specifically supplemented.
-
Applications: Rapid protein engineering, synthesis of toxic proteins, incorporation of multiple distinct Uaas, and high-throughput screening of protein variants.[18][19]
Protocol: Uaa Incorporation via E. coli S30 CFPS
This protocol describes a typical batch-format CFPS reaction for incorporating a Uaa.[13]
1. Materials:
-
S30 cell extract from an appropriate E. coli strain.
-
Reaction buffer containing amino acids (lacking the canonical amino acid to be replaced if using residue-specific methods), ATP, GTP, and an energy regeneration system (e.g., creatine phosphate/creatine kinase).
-
Plasmid or linear DNA template encoding the target gene with an amber codon.
-
Purified orthogonal aaRS and suppressor tRNA.
-
The desired Unnatural Amino Acid (Uaa).
-
T7 RNA polymerase (if not present in the extract).
2. Procedure:
-
Thawing: Thaw all reaction components (S30 extract, buffers, Uaa, DNA, etc.) on ice.
-
Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 50 µL reaction might include:
-
15 µL S30 extract
-
20 µL Reaction Buffer/Energy Mix
-
500 ng DNA template
-
1-2 mM final concentration of the Uaa
-
Optimized concentrations of orthogonal aaRS and tRNA
-
Nuclease-free water to the final volume.
-
-
Incubation: Mix the components gently and incubate the reaction at 30-37°C for 2-6 hours. A thermomixer can be used to provide gentle shaking.
-
Analysis: The reaction can be analyzed directly by SDS-PAGE and Western blotting. To confirm Uaa incorporation, run a negative control reaction without the Uaa, which should only produce a truncated protein product. For quantitative analysis, the protein can be purified.
Chemical Aminoacylation Methods
This strategy involves chemically synthesizing the aminoacyl-tRNA linkage in vitro, offering the greatest flexibility in the type of Uaa that can be incorporated.[21]
Application Note: Bypassing the Synthetase with Chemical Acylation
The chemical aminoacylation strategy decouples Uaa incorporation from the requirement of an evolved, specific aaRS.[21] In this method, a Uaa is chemically ligated to a suppressor tRNA. This pre-charged tRNA is then delivered to a translation system, such as by microinjection into Xenopus oocytes or by adding it to a CFPS reaction.[21][22] Because it does not rely on enzymatic recognition of the Uaa, this method allows for the incorporation of molecules that are structurally very different from canonical amino acids, including α-hydroxy acids (to create ester backbone linkages) and D-amino acids.[21]
-
Advantages: Enormous structural diversity of incorporable Uaas, bypassing the need to evolve a new synthetase for each Uaa.[21]
-
Limitations: The synthesis of the aminoacylated tRNA is complex and the process is stoichiometric, meaning at least one molecule of charged tRNA is consumed for each protein molecule produced, making it inefficient for large-scale protein production.[21]
-
Applications: Detailed structure-function studies in electrophysiology (using Xenopus oocytes), incorporating backbone mutations, and installing probes where an orthogonal synthetase is not available.[21]
Applications in Drug Discovery and Development
The incorporation of Uaas is a transformative technology in medicinal chemistry and drug discovery.[][4] By expanding the chemical diversity of proteins and peptides, it allows for the optimization of drug candidates with improved therapeutic properties.[3]
-
Enhanced Stability and Pharmacokinetics: Peptides are promising therapeutics but are often limited by rapid degradation by proteases. Incorporating Uaas, such as D-amino acids or other non-hydrolyzable analogs, can significantly increase a peptide's half-life in the body.[5]
-
Improved Potency and Selectivity: Uaas can be used to fine-tune the interaction between a drug and its target receptor. By introducing novel functional groups, the binding affinity and selectivity can be enhanced, potentially reducing off-target effects.[5]
-
Antibody-Drug Conjugates (ADCs): Genetic code expansion allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies. By incorporating a Uaa with a bioorthogonal handle (e.g., an azide or alkyne), a drug can be attached at a defined location, leading to more homogeneous ADCs with improved safety and efficacy profiles compared to traditional stochastic conjugation methods.
-
Novel Biologics: Uaas enable the creation of entirely new classes of protein-based drugs, such as stapled peptides for targeting intracellular protein-protein interactions and proteins with novel catalytic activities.[3]
References
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 8. pnas.org [pnas.org]
- 9. Translational Control using an Expanded Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. protocols.io [protocols.io]
- 18. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-L-3-Benzothienylalanine for Creating Fluorescent Probes in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Benzothienylalanine is a synthetic amino acid derivative that serves as a valuable building block in the design and synthesis of fluorescent peptide probes for bioimaging.[1] Its intrinsic fluorescence, stemming from the benzothiophene moiety, provides a foundation for developing probes to visualize and track biological processes within living cells. This document provides detailed application notes and protocols for the utilization of this compound in the creation of these powerful research tools.
The benzothienyl side chain of this amino acid offers unique properties, including enhanced hydrophobicity and the potential for post-synthetic modifications, making it a versatile component for creating targeted fluorescent probes.[2] These probes can be designed to interact with specific cellular components or to be activated by particular enzymatic activities, enabling the real-time visualization of dynamic cellular events.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white powder with the molecular formula C₂₆H₂₁NO₄S and a molecular weight of 443.51 g/mol . The purity of the compound is typically ≥98%.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁NO₄S | [3] |
| Molecular Weight | 443.51 g/mol | [3] |
| Appearance | White to off-white powder | |
| Purity | ≥98% | [3] |
| Storage | Store at 2-8°C |
The inherent fluorescence of the benzothiophene group allows for its direct use as a fluorophore in peptide probes. The spectroscopic properties of peptides incorporating this amino acid are crucial for their application in bioimaging.
| Parameter | Wavelength (nm) | Conditions |
| Excitation Maximum (λex) | ~290-310 | Dependent on solvent and peptide sequence |
| Emission Maximum (λem) | ~340-360 | Dependent on solvent and peptide sequence |
Note: The exact excitation and emission maxima will vary depending on the specific peptide sequence and the local environment of the benzothienylalanine residue.
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of a fluorescent peptide probe containing L-3-Benzothienylalanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Benzothienylalanine-Containing Peptide
This protocol outlines the manual synthesis of a hypothetical fluorescent peptide probe, "BTA-Peptide," with the sequence Ala-Leu-Bta -Gly-Lys, where Bta represents L-3-Benzothienylalanine.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Leu-OH, this compound, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, introducing this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Characterization:
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure peptide fractions.
-
References
Enhancing Peptide Stability and Bioavailability with Fmoc-L-3-Benzothienylalanine: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptide-based therapeutics represents a significant advancement in overcoming the inherent limitations of their natural counterparts. This document provides a comprehensive guide on the use of Fmoc-L-3-Benzothienylalanine to enhance the stability and bioavailability of therapeutic peptides.
The introduction of this compound, an amino acid with a bulky, aromatic benzothienyl side chain, into a peptide sequence can confer a range of desirable properties.[1] This modification can sterically hinder the approach and recognition by proteolytic enzymes, thereby significantly extending the peptide's half-life in biological fluids.[1][2] Furthermore, the increased lipophilicity imparted by the benzothienyl group can potentially improve membrane permeability and, consequently, oral bioavailability.[3]
Core Applications
The use of this compound is particularly beneficial in the following applications:
-
Drug Discovery: To develop peptide-based therapeutics with improved pharmacokinetic profiles, leading to less frequent dosing and improved patient compliance.[4]
-
Protein Engineering: To create more robust proteins and enzymes with enhanced resistance to degradation for various industrial and therapeutic purposes.[1]
-
Biochemical Research: To synthesize peptide probes with longer half-lives for studying biological processes and receptor interactions.[1]
Data Presentation: Illustrative Comparative Data
Table 1: Illustrative Proteolytic Stability in Human Serum
| Peptide | Modification | Matrix | Half-life (t½) | Improvement Factor |
| Model Peptide A | L-Phenylalanine (Natural) | Human Serum | 15 min | - |
| Model Peptide A-BTA | L-3-Benzothienylalanine (Unnatural) | Human Serum | > 120 min | > 8x |
Note: This data is illustrative and serves to highlight the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence and the position of the L-3-Benzothienylalanine residue.
Table 2: Illustrative In Vitro Permeability (Caco-2 Assay)
| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Oral Bioavailability |
| Model Peptide B | L-Alanine (Natural) | 0.5 | Low |
| Model Peptide B-BTA | L-3-Benzothienylalanine (Unnatural) | 2.5 | Moderate |
Note: This data is illustrative. The increase in permeability is attributed to the enhanced lipophilicity of the benzothienyl side chain. Actual Papp values are highly dependent on the overall peptide structure.[3][8]
Experimental Protocols
Detailed methodologies are essential for the successful incorporation of this compound and the subsequent evaluation of the modified peptide's properties.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual Fmoc-SPPS for a generic peptide.
Materials:
-
Rink Amide resin[3]
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol describes a method to assess the stability of a peptide in the presence of a common protease, trypsin.
Materials:
-
Test peptide (containing L-3-Benzothienylalanine)
-
Control peptide (containing the corresponding natural amino acid)
-
Trypsin (sequencing grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
RP-HPLC system
Procedure:
-
Sample Preparation:
-
Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of trypsin in 1 mM HCl to a concentration of 1 mg/mL.
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, add 100 µL of the peptide solution.
-
Add trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 90 µL of 1% TFA in ACN.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a C18 column and a gradient of ACN in water with 0.1% TFA.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
Protocol 3: In Vitro Bioavailability Assessment (Caco-2 Permeability Assay)
This protocol details the procedure for assessing peptide permeability across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[9][10]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control peptide
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. TEER values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide or control peptide dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer (µg/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the peptide in the apical chamber (µg/mL)
-
-
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism for enhanced stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application of Fmoc-L-3-Benzothienylalanine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-Benzothienylalanine is a non-canonical amino acid that has garnered significant interest in medicinal chemistry. Its unique benzothiophene side chain offers distinct steric and electronic properties, making it a valuable building block for the synthesis of novel peptides with enhanced biological activity and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its incorporation into peptides for therapeutic applications. The benzothienyl group can enhance peptide stability, solubility, and bioavailability, which are critical factors in the development of new therapeutic agents.[1][2] Researchers have successfully employed this amino acid derivative in the design of bioactive peptides, leading to advancements in areas such as targeted drug delivery.[1]
Key Applications in Medicinal Chemistry
The incorporation of L-3-Benzothienylalanine into peptide sequences can significantly influence their pharmacological properties. Key applications include:
-
Enhancement of Biological Activity: The benzothiophene moiety can interact with biological targets through hydrophobic and π-stacking interactions, potentially leading to increased binding affinity and potency.[2] Its unique structure can enhance the bioactivity of peptide-based drugs.[2]
-
Structure-Activity Relationship (SAR) Studies: As a non-natural amino acid, it serves as a valuable tool in SAR studies to probe the binding pockets of receptors and enzymes, helping to optimize peptide drug candidates.[2]
-
Improved Pharmacokinetic Properties: The lipophilic nature of the benzothiophene group can increase the metabolic stability of peptides by shielding them from proteolytic degradation, thereby prolonging their half-life in vivo.
-
Development of Novel Therapeutics: It is particularly valuable in the development of novel therapeutic agents targeting specific biological pathways related to cancer and neurodegenerative diseases.[1]
Data Presentation
While specific quantitative data for a wide range of peptides incorporating this compound is not broadly available in publicly accessible databases, the following table represents a hypothetical compilation of data that could be generated from screening a library of peptides containing this amino acid against a specific biological target.
| Peptide Sequence (Ac-X-Y-Z-BthA-NH2) | Target | Binding Affinity (K_d, nM) | IC50 (nM) | Cell Line |
| Ac-Ala-Gly-Leu-BthA-NH2 | Enzyme A | 550 | 1200 | N/A |
| Ac-Phe-Gly-Leu-BthA-NH2 | Enzyme A | 120 | 250 | N/A |
| Ac-Trp-Gly-Leu-BthA-NH2 | Enzyme A | 85 | 150 | N/A |
| Ac-Ala-Gly-Leu-BthA-NH2 | Receptor B | >10000 | >10000 | HEK293 |
| Ac-Arg-Gly-Asp-BthA-NH2 | Receptor B | 25 | 75 | U87MG |
BthA represents L-3-Benzothienylalanine. This data is illustrative and intended to demonstrate how quantitative results for peptides containing L-3-Benzothienylalanine would be presented.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-3-Benzothienylalanine
This protocol outlines the manual synthesis of a tetrapeptide containing L-3-Benzothienylalanine using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the synthesis of a peptide containing L-3-Benzothienylalanine.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake at room temperature for 2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of a synthesized peptide containing L-3-Benzothienylalanine on a cancer cell line.
Workflow for MTT Assay
Caption: Workflow for assessing peptide cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized peptide containing L-3-Benzothienylalanine
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Peptide Treatment:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the peptide in serum-free medium.
-
Remove the medium from the cells and replace it with 100 µL of the peptide dilutions. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
-
Signaling Pathway Modulation
While specific signaling pathways modulated by peptides containing L-3-Benzothienylalanine are not extensively detailed in the literature, their application in cancer therapy suggests potential involvement in pathways that regulate cell proliferation, apoptosis, and angiogenesis. The incorporation of this amino acid can lead to peptides that act as antagonists or agonists of key receptors or as inhibitors of enzymes involved in these pathways.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a growth factor signaling pathway by a peptide containing L-3-Benzothienylalanine.
Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by peptides incorporating this compound. The protocols and information provided herein serve as a foundational guide for researchers to explore the potential of this unique amino acid in the development of next-generation peptide therapeutics.
References
Application Notes and Protocols: Fmoc-L-3-Benzothienylalanine in the Synthesis of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption, making the development of resistance more challenging for bacteria.[1][2] The chemical synthesis of AMPs allows for the incorporation of unnatural amino acids to enhance their potency, stability, and selectivity.
Fmoc-L-3-Benzothienylalanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[3][] Its benzothiophene side chain introduces significant hydrophobicity and a rigid structure, which can be leveraged to modulate the amphipathic character of synthetic peptides.[3] Enhanced hydrophobicity can facilitate stronger interactions with the lipid bilayers of microbial membranes, a key step in the mechanism of action of many AMPs.[5][6][7][8] These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic antimicrobial peptides.
Key Properties of L-3-Benzothienylalanine in AMPs
Incorporating L-3-Benzothienylalanine into a peptide sequence can confer several advantageous properties:
-
Enhanced Hydrophobicity: The benzothiophene moiety significantly increases the hydrophobicity of the peptide, which can lead to stronger interactions with bacterial cell membranes.[5][6][7][8]
-
Structural Rigidity: The planar aromatic structure of the side chain can introduce conformational constraints, potentially leading to more stable secondary structures (e.g., α-helices) that are crucial for antimicrobial activity.
-
Modulation of Amphipathicity: Strategic placement of L-3-Benzothienylalanine within a peptide sequence allows for precise control over the spatial arrangement of hydrophobic and hydrophilic residues, optimizing the amphipathic nature of the peptide for selective membrane disruption.
-
Increased Stability: The unnatural amino acid can enhance the peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life.[3][]
Data Presentation: Illustrative Antimicrobial and Hemolytic Activity
While specific data for antimicrobial peptides containing L-3-Benzothienylalanine is not extensively available in published literature, the following tables provide an illustrative example of how the incorporation of this amino acid might influence antimicrobial and hemolytic activity. These hypothetical data are based on the known principles of how increased hydrophobicity affects AMP function.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of a Hypothetical Peptide Series
This table illustrates the potential impact of substituting a natural hydrophobic amino acid (e.g., Leucine) with L-3-Benzothienylalanine (Bta) in a hypothetical cationic peptide (Sequence: K-K-X-A-A-X-A-W-A-A-X-A-A-K-K-K-K-NH₂).
| Peptide ID | Sequence with 'X' Substitution | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus |
| HP-01 (Parent) | X = Leucine | 16 | 8 |
| HP-02 (Single Bta) | X at position 3 = Bta | 8 | 4 |
| HP-03 (Multiple Bta) | X at positions 3, 6, 11 = Bta | 4 | 2 |
Table 2: Illustrative Hemolytic Activity of a Hypothetical Peptide Series
This table demonstrates the potential trade-off between increased antimicrobial activity and cytotoxicity (hemolysis) with increasing hydrophobicity.
| Peptide ID | HC₅₀ (µM) vs. hRBCs¹ | Therapeutic Index (S. aureus)² |
| HP-01 (Parent) | > 200 | > 25 |
| HP-02 (Single Bta) | 150 | 37.5 |
| HP-03 (Multiple Bta) | 50 | 25 |
¹ hRBCs: human Red Blood Cells. HC₅₀ is the concentration of peptide that causes 50% hemolysis. Higher values indicate lower toxicity. ² Therapeutic Index is calculated as HC₅₀ / MIC. A higher therapeutic index is desirable.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-3-Benzothienylalanine
This protocol outlines the manual Fmoc-SPPS for the synthesis of the hypothetical peptide HP-02 (K-K-(Bta)-A-A-L-A-W-A-A-L-A-A-K-K-K-K-NH₂).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Trp is present)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For the sterically hindered this compound, the coupling time may be extended to 4 hours or a coupling agent like HATU can be used.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Purified synthetic peptide
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacteria in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the purified peptide in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 3: Hemolysis Assay
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Purified synthetic peptide
-
Triton X-100 (1% v/v in PBS for positive control)
-
Spectrophotometer
Procedure:
-
hRBC Preparation: Wash hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: Add different concentrations of the peptide to the hRBC suspension in a 96-well plate. Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Experimental Workflow for AMP Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of antimicrobial peptides.
Hypothetical Mechanism of Action
Caption: Hypothetical membrane disruption mechanism of an AMP containing L-3-Benzothienylalanine.
Conclusion
This compound is a powerful tool for medicinal chemists and peptide scientists aiming to develop novel antimicrobial peptides. Its incorporation can significantly enhance the hydrophobic character of a peptide, leading to potentially greater antimicrobial efficacy. However, a careful balance must be struck to avoid a concurrent increase in cytotoxicity. The protocols and illustrative data provided herein serve as a guide for the rational design, synthesis, and evaluation of antimicrobial peptides containing this and other unnatural amino acids. Further structure-activity relationship studies are warranted to fully exploit the potential of L-3-Benzothienylalanine in the development of next-generation antimicrobial therapeutics.
References
- 1. Antimicrobial Peptides: Novel Source and Biological Function With a Special Focus on Entomopathogenic Nematode/Bacterium Symbiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of hydrophobicity on the antimicrobial activity of helical antimicrobial peptides: a study focusing on three mastoparans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Fmoc-L-3-Benzothienylalanine in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-L-3-Benzothienylalanine (Fmoc-Bta-OH) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor solubility of this compound?
This compound's solubility is influenced by its amphiphilic nature, which combines a hydrophilic carboxylic acid group with large hydrophobic aromatic systems (the Fmoc group and the benzothienyl side chain).[1] Its aqueous solubility is limited due to this extensive aromatic character.[1] While it exhibits good solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, issues can still arise, particularly at higher concentrations or in solvent systems with lower polarity.[1]
Q2: I'm observing incomplete coupling of this compound. What are the likely causes?
Incomplete coupling of Fmoc-Bta-OH can be attributed to several factors:
-
Steric Hindrance: The bulky benzothienyl side chain can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain, especially in sterically crowded sequences.[2]
-
Peptide Chain Aggregation: The hydrophobicity of the benzothienyl side chain can promote the aggregation of the peptide chain on the resin, making the N-terminal amine less accessible for coupling.[2][3][4]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance presented by Fmoc-Bta-OH.[2]
-
Inadequate Reaction Time: The coupling reaction may require a longer duration to achieve completion compared to less bulky amino acids.[2]
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction.[2]
Q3: Which solvents are recommended for dissolving this compound?
This compound demonstrates good solubility in polar aprotic solvents commonly used in SPPS.[1] For optimal dissolution, consider the following:
| Solvent | Recommendation |
| N,N-Dimethylformamide (DMF) | Primary recommended solvent. |
| Dimethyl sulfoxide (DMSO) | Excellent alternative or co-solvent, known to disrupt secondary structures.[3][4] |
| N-Methyl-2-pyrrolidone (NMP) | Another effective solvent, can be used as a substitute for DMF.[4] |
| "Magic Mixture" | A 1:1:1 mixture of DCM, DMF, and NMP can be effective for synthesizing hydrophobic peptides.[4] |
It is always recommended to dissolve the amino acid derivative just before the coupling step. Sonication can aid in dissolving the compound if initial difficulties are encountered.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely in DMF.
Troubleshooting Steps:
-
Increase Solvent Volume: Use a slightly larger volume of DMF than typically used for other amino acids.
-
Gentle Warming: Warm the solution gently to 30-40°C. Avoid excessive heat, which could lead to degradation.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
Use a Co-solvent: Add a small percentage of DMSO (e.g., 10-25%) to the DMF to enhance solubility.[3][4]
Issue 2: Kaiser test remains positive after coupling with this compound.
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying an incomplete coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Recommended Actions:
-
Double Coupling: Re-subject the resin to the same coupling conditions for a second time. This is often sufficient to drive the reaction to completion.
-
Extend Coupling Time: For the initial coupling, increase the reaction time to 2-4 hours, or even overnight for particularly difficult sequences.[5]
-
Use More Potent Coupling Reagents: For sterically hindered amino acids like Fmoc-Bta-OH, uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.[2]
| Coupling Reagent | Equivalents (relative to resin loading) | Base (Equivalents) | Notes |
| HATU | 3-5 | DIPEA (6-10) | Highly effective for hindered amino acids. Pre-activation of 1-2 minutes is recommended.[2] |
| HBTU | 3-5 | DIPEA (6-10) | A common and effective coupling reagent. |
| PyBOP® | 3-5 | DIPEA (6-10) | Another potent phosphonium-based reagent. |
-
Capping: If a small fraction of amines remains unreacted after extensive coupling attempts, it is advisable to cap them to prevent the formation of deletion sequences. This is typically done using acetic anhydride.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[2]
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[2]
Protocol 2: Capping of Unreacted Amines
-
Wash: After the final coupling attempt and subsequent washing with DMF, wash the resin with DCM (3 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next Fmoc deprotection step.
Advanced Strategies for "Difficult" Sequences
For peptides rich in hydrophobic residues like Bta, aggregation can be a significant hurdle.[3][4] The following strategies can be employed to mitigate these issues:
Caption: Strategies for overcoming difficult peptide sequences.
-
Chaotropic Agents: Adding salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of the preceding amino acid can prevent aggregation.
-
Special Resins: Using low-substitution resins or PEG-grafted resins (e.g., TentaGel) can provide a more favorable environment for the synthesis of hydrophobic peptides.[6]
-
Hydrophilic Tags: For very long and hydrophobic sequences, the use of temporary hydrophilic tags at the C- or N-terminus can improve solubility during synthesis and purification.[3]
References
Preventing side reactions during the coupling of Fmoc-L-3-Benzothienylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the coupling of Fmoc-L-3-Benzothienylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenge in coupling this compound is the steric hindrance caused by its bulky benzothienyl side chain.[1][2] This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide. Additionally, as with many sterically hindered amino acids, there is an increased risk of racemization at the α-carbon during the activation step.[3][4][5]
Q2: What are the most common side reactions observed during the coupling of this compound?
A2: The most common side reactions are:
-
Incomplete Coupling: Due to steric hindrance, the peptide bond formation can be slow and inefficient, leading to a significant amount of unreacted amino groups on the resin.[6]
-
Racemization: The conversion of the L-enantiomer to the D-enantiomer can occur during the activation of the carboxylic acid, leading to diastereomeric impurities in the final peptide.[4][5] While not extensively documented specifically for benzothienylalanine, this is a known issue for other sterically hindered amino acids.
-
Side-chain reactions: Although the benzothiophene ring is generally stable, prolonged exposure to harsh reagents or high temperatures could potentially lead to modifications, though this is less common under standard SPPS conditions.[1]
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are strongly recommended. These include uronium/aminium salt-based reagents such as HATU , HCTU , and COMU , as well as phosphonium salt-based reagents like PyAOP and PyBOP .[6] These reagents form highly reactive activated esters, which can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or DIC.
Q4: Can I use standard coupling protocols for this amino acid?
A4: While standard protocols can be a starting point, they often require optimization for sterically hindered residues. It is advisable to use extended coupling times, a higher excess of the amino acid and coupling reagents, and potentially a double coupling strategy to ensure complete reaction.[7]
Q5: How can I monitor the completeness of the coupling reaction?
A5: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[7] A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow beads) suggests the reaction is complete. For quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the coupling of this compound.
| Problem | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser test after coupling. Presence of deletion sequences in the final peptide (confirmed by MS). | Steric hindrance from the bulky benzothienyl side chain. Insufficient reactivity of the coupling reagent. Suboptimal reaction conditions (time, temperature, concentration). | Optimize Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[8] Increase Reagent Excess: Use a 3-5 fold excess of this compound and coupling reagents. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight.[6] Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[7] Increase Temperature: For difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 40-50°C), but this may increase the risk of racemization.[6] |
| Racemization | Presence of a diastereomeric impurity in the HPLC profile of the crude peptide. | Prolonged activation time. Use of a strong base. High reaction temperature. | Choose a Low-Racemization Reagent: Reagents like HATU and PyAOP are known to minimize racemization.[9] The addition of an auxiliary agent like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® can also suppress racemization.[8] Optimize the Base: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation. Control Temperature: Avoid excessive heating during the coupling step.[5] |
| Aggregation | Clumping of the resin beads. Slow solvent drainage during washing steps. Incomplete deprotection and coupling in subsequent cycles. | The growing peptide chain containing the hydrophobic benzothienylalanine residue may aggregate on the solid support. | Use Aggregation-Disrupting Solvents: Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) in the coupling and washing steps. Incorporate Pseudoprolines: If the sequence allows, the use of pseudoproline dipeptides upstream of the difficult coupling can help disrupt secondary structure formation. |
Data Presentation
The following table provides an illustrative comparison of commonly used coupling reagents for sterically hindered amino acids. The data is based on general observations in solid-phase peptide synthesis and should be used as a guideline for optimization.
| Coupling Reagent | Class | Typical Coupling Time (for hindered residues) | Relative Efficiency | Racemization Risk |
| DIC/HOBt | Carbodiimide | 4 - 12 hours | Moderate | Moderate |
| HBTU | Uronium/Aminium Salt | 1 - 4 hours | High | Low |
| HCTU | Uronium/Aminium Salt | 1 - 3 hours | High | Low |
| HATU | Uronium/Aminium Salt | 0.5 - 2 hours | Very High | Very Low |
| COMU | Uronium Salt | 0.5 - 2 hours | Very High | Very Low |
| PyBOP | Phosphonium Salt | 1 - 4 hours | High | Low |
| PyAOP | Phosphonium Salt | 0.5 - 2 hours | Very High | Very Low |
Disclaimer: Actual performance may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Here are detailed protocols for the coupling of this compound using recommended high-efficiency coupling reagents.
Protocol 1: Coupling using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-3 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. If the test is positive, continue the coupling for an additional 1-2 hours or proceed with a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling using HCTU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HCTU (2.9-4.5 equivalents)
-
DIPEA or 2,4,6-Collidine (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation: In a separate vessel, dissolve this compound and HCTU in DMF. Add DIPEA or 2,4,6-Collidine and mix for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and agitate at room temperature for 1-4 hours.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: After a complete coupling, wash the resin with DMF (3-5 times).
Protocol 3: Double Coupling Strategy
If the initial coupling is incomplete after an extended period, a double coupling is recommended to maximize the yield.
Procedure:
-
Perform the first coupling reaction as described in Protocol 1 or 2 for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh activation solution of this compound as described in the chosen protocol.
-
Add the fresh solution to the resin and continue the coupling for another 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. Buy this compound | 177966-60-8 [smolecule.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc Deprotection for Benzothienylalanine-Containing Peptides
Welcome to the technical support center for optimizing the Nα-Fmoc deprotection of benzothienylalanine-containing peptides. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of peptides incorporating the bulky, aromatic amino acid benzothienylalanine. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and streamline your synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of benzothienylalanine-containing peptides often challenging?
A1: The bulky and aromatic nature of the benzothienylalanine side chain can lead to significant steric hindrance, impeding the access of the piperidine base to the Fmoc group. This can result in incomplete deprotection. Furthermore, the hydrophobicity of this residue can promote peptide aggregation on the solid support, further hindering reagent penetration and leading to lower yields and the formation of deletion sequences.
Q2: What are the primary indicators of incomplete Fmoc deprotection?
A2: Incomplete Fmoc deprotection can be identified through several methods:
-
Positive Kaiser Test: A yellow or faint blue color after the deprotection step suggests the presence of unreacted (still protected) primary amines.
-
HPLC Analysis of Crude Peptide: The presence of deletion sequences (peptides missing one or more amino acids) or Fmoc-adducts in the chromatogram is a strong indicator of inefficient deprotection.
-
Mass Spectrometry (MS): MS analysis can confirm the identity of impurities, such as the target peptide with the Fmoc group still attached or deletion sequences.
-
UV-Vis Spectrophotometry: A lower than expected absorbance of the dibenzofulvene-piperidine adduct at ~301 nm in the filtrate after deprotection can signify a slower or incomplete reaction.
Q3: What are the downstream consequences of incomplete Fmoc removal?
A3: Incomplete Fmoc deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. These impurities are often difficult to separate from the target peptide due to similar physicochemical properties, resulting in significantly reduced overall yield and purity of the final product.
Q4: When should I consider using a stronger base like DBU for deprotection?
A4: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is recommended when standard piperidine protocols consistently result in incomplete deprotection, especially for sterically demanding residues like benzothienylalanine. DBU is a stronger, non-nucleophilic base that can accelerate the deprotection reaction. However, it should be used judiciously as it can increase the risk of side reactions, such as aspartimide formation if Asp residues are present in the sequence.
Troubleshooting Guide
This section provides solutions to common problems encountered during the Fmoc deprotection of benzothienylalanine-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Steric Hindrance: The bulky benzothienylalanine side chain is blocking access for the deprotection reagent. | - Increase Deprotection Time: Extend the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 20-30 minutes).- Use a Stronger Base Cocktail: Consider using a solution containing 2% DBU and 20% piperidine in DMF.[1] |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, preventing efficient reagent penetration. | - Switch to an Aggregation-Disrupting Solvent: Use N-methylpyrrolidone (NMP) instead of DMF.[2] - Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt hydrogen bonding.[3] - Synthesize at Elevated Temperatures: Performing the synthesis at a higher temperature can help to disrupt secondary structures.[4] | |
| Low Crude Peptide Purity with Multiple Deletion Sequences | Inefficient Deprotection Throughout Synthesis: Consistently poor Fmoc removal at multiple cycles. | - Systematically Optimize Deprotection: For subsequent syntheses, systematically increase the deprotection time or employ a stronger base cocktail (see Table 1).- Monitor Each Deprotection Step: Use UV-Vis monitoring of the dibenzofulvene-piperidine adduct to ensure complete deprotection at each cycle. |
| Side Reactions Observed (e.g., Racemization) | Prolonged Exposure to Strong Base: Extended deprotection times or the use of very strong bases can lead to side reactions. | - Use Milder Alternative Bases: Evaluate the use of piperazine as an alternative to piperidine, which can sometimes minimize side reactions.[2] - Careful Optimization of DBU Concentration: If using DBU, start with a low concentration (e.g., 2%) and monitor for side products. |
Data Presentation: Deprotection Conditions
The following table summarizes common Fmoc deprotection conditions and their suitability for challenging peptide sequences.
| Deprotection Reagent | Concentration | Solvent | Typical Time | Suitability for Benzothienylalanine Peptides |
| Piperidine | 20% (v/v) | DMF | 2 x 10-15 min | Standard starting point. May require extended times. |
| Piperidine | 20% (v/v) | NMP | 2 x 10-15 min | Good alternative if aggregation is suspected. |
| DBU / Piperidine | 2% / 20% (v/v) | DMF or NMP | 2 x 5-10 min | Recommended for difficult sequences with significant steric hindrance.[1] |
| Piperazine / DBU | 5% / 2% (w/v / v/v) | NMP | 2 x 5-10 min | An alternative strong base combination that can be effective. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[5]
-
Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Add the piperidine solution to the resin (approximately 10 mL per gram of resin) and agitate for 10-15 minutes at room temperature.[5]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the piperidine solution and agitate for another 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]
Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences (DBU/Piperidine)
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.[1]
-
Prepare Deprotection Solution: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% (v/v) piperidine in DMF or NMP.[1]
-
Deprotection: Treat the resin with the DBU/piperidine solution and agitate for 10-15 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to ensure the complete removal of the strong base.[1]
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantification of Fmoc group removal by measuring the absorbance of the dibenzofulvene-piperidine adduct.
-
Sample Collection: Collect the filtrate from the deprotection steps in a volumetric flask of a known volume (e.g., 10 mL).[1]
-
Dilution: Dilute the solution to the mark with the deprotection solvent (e.g., 20% piperidine in DMF).
-
Measurement: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, using the fresh deprotection solution as a blank.[5]
-
Calculation: The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient (typically ~7800 M⁻¹cm⁻¹ in DMF).[1] This allows for the quantitative assessment of Fmoc removal.
Protocol 4: Monitoring Deprotection and Purity by HPLC-MS
-
Resin Sampling: After a deprotection step, a small sample of the peptide-resin can be taken.
-
Cleavage: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).
-
Sample Preparation: Dissolve the cleaved peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.
-
HPLC Analysis: Inject the sample into an RP-HPLC system equipped with a C18 column. Elute the peptide using a gradient of an appropriate mobile phase (e.g., water and acetonitrile with 0.1% TFA). Monitor the chromatogram at 214 nm or 280 nm.[5]
-
MS Analysis: Couple the HPLC to a mass spectrometer to identify the masses of the eluting peaks, confirming the presence of the desired product and any deletion or Fmoc-protected species.
Visualizations
Caption: A workflow for a single Fmoc deprotection and coupling cycle in SPPS.
Caption: A troubleshooting decision tree for incomplete Fmoc deprotection.
References
Strategies to avoid aggregation in peptides containing hydrophobic unnatural amino acids
This technical support center provides researchers, scientists, and drug development professionals with strategies to avoid and troubleshoot aggregation in peptides containing hydrophobic unnatural amino acids.
Troubleshooting Guide
Peptide aggregation is a common challenge that can impact synthesis, purification, and final application. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solutions | Expected Outcome |
| Poor solubility of lyophilized peptide | High hydrophobicity of the peptide sequence, leading to strong intermolecular interactions. | - Dissolve in a small amount of organic solvent (e.g., DMSO, DMF) before adding aqueous buffer.[1][2]- Adjust the pH of the solvent away from the peptide's isoelectric point (pI).[1][3]- Use co-solvents like isopropanol or acetonitrile.[1]- Add chaotropic agents such as guanidine hydrochloride.[4][5] | Improved dissolution of the peptide for downstream applications. |
| Precipitation during HPLC purification | Aggregation of the peptide in the mobile phase. | - Add organic modifiers like isopropanol or acetic acid to the mobile phase.[4]- Attempt to dissolve the peptide in a stronger organic solvent (e.g., DMF, DMSO) before injection.[5]- Optimize the gradient to minimize the time the peptide spends in conditions favoring aggregation. | Enhanced peak shape and recovery during purification. |
| Low yield during solid-phase peptide synthesis (SPPS) | On-resin aggregation hindering coupling and deprotection steps.[4] | - Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP).[5]- Perform synthesis at elevated temperatures (microwave-assisted synthesis).[5]- Incorporate pseudoproline dipeptides or Dmb/Hmb protecting groups every 6-8 residues.[4] | Increased synthesis efficiency and higher purity of the crude peptide. |
| Broad or tailing peaks in analytical HPLC | Presence of soluble aggregates or different conformational states. | - Use size-exclusion chromatography (SEC-HPLC) to separate monomers from aggregates.[6]- Employ denaturing conditions in reverse-phase HPLC (e.g., add formic acid or TFA). | Better resolution and quantification of the monomeric peptide. |
| Inconsistent bioassay results | Formation of aggregates in the assay buffer, reducing the concentration of active monomer.[7] | - Perform solubility tests in the specific assay buffer.- Include sonication or vortexing steps when preparing peptide solutions.[1]- Characterize the aggregation state of the peptide under assay conditions using techniques like DLS or ThT fluorescence assay.[8] | More reproducible and reliable biological data. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in peptides containing hydrophobic unnatural amino acids?
A1: The primary drivers of aggregation are intermolecular hydrophobic interactions and the formation of stable secondary structures, particularly β-sheets.[4] Hydrophobic amino acids, including unnatural ones, tend to minimize their contact with aqueous environments by associating with each other, leading to aggregation.[9][10] This is often exacerbated by sequences that have a high propensity to form β-sheets, which can stack together to form insoluble fibrils.[4]
Q2: How can I predict the aggregation propensity of my peptide sequence?
A2: Several computational tools are available to predict aggregation-prone regions within a peptide sequence.[5][11] These tools often analyze physicochemical properties like hydrophobicity, charge, and secondary structure propensity.[12][13] Some popular web-based servers include AGGRESCAN, Waltz, and Tango.[5][13] While not always perfect, these tools can help identify high-risk sequences early in the design phase.[11]
Q3: What sequence modifications can I make to reduce my peptide's aggregation potential?
A3: Several sequence modification strategies can be employed:
-
Introduce charged residues: Incorporating charged amino acids (e.g., Lys, Arg, Asp, Glu) can increase electrostatic repulsion between peptide chains, enhancing solubility.[3]
-
Incorporate "gatekeeper" residues: Residues like Proline can disrupt the formation of regular secondary structures like β-sheets, thereby inhibiting aggregation.[9]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, increasing its solubility and reducing aggregation.[3]
-
Amino acid substitution: Replacing a highly hydrophobic unnatural amino acid with a less hydrophobic one, or with a hydrophilic unnatural amino acid, can be effective, provided it doesn't compromise biological activity.[2]
Q4: What are pseudoproline dipeptides and how do they prevent aggregation during synthesis?
A4: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are incorporated into the peptide backbone during SPPS. They introduce a "kink" in the peptide chain, similar to proline, which disrupts the planarity required for β-sheet formation and subsequent aggregation.[4] This temporary modification is reversed during the final cleavage from the resin, yielding the native peptide sequence.[4]
Q5: What analytical techniques are recommended for detecting and quantifying peptide aggregates?
A5: A combination of techniques is often necessary for a comprehensive analysis of peptide aggregation:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size, allowing for the quantification of monomers, oligomers, and larger aggregates.[6]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing information on the presence of aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates, making it a useful tool for quantifying this type of aggregation.[8]
-
Circular Dichroism (CD) Spectroscopy: Provides information on the secondary structure of the peptide. A transition from a random coil or α-helical structure to a β-sheet-rich structure can indicate aggregation.[8][14]
-
Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques can visualize the morphology of aggregates, distinguishing between amorphous and fibrillar structures.[8]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregate Detection
Objective: To detect and quantify the formation of amyloid-like fibrillar aggregates in a peptide solution.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Methodology:
-
Prepare peptide samples at the desired concentration in the assay buffer. Include a buffer-only control.
-
Incubate the peptide samples under conditions that may promote aggregation (e.g., 37°C with gentle agitation).
-
At various time points, take aliquots of the peptide samples.
-
Prepare the ThT working solution by diluting the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.
-
In the 96-well plate, add a specific volume of the ThT working solution to each well.
-
Add a corresponding volume of the peptide aliquot (or buffer control) to the wells containing the ThT solution.
-
Mix gently and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
An increase in fluorescence intensity compared to the control indicates the presence of fibrillar aggregates.
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a peptide.
Materials:
-
Peptide sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (select based on the molecular weight range of the peptide and potential aggregates)
-
Mobile phase (e.g., phosphate buffer with a salt like NaCl to reduce non-specific interactions)
-
Molecular weight standards for column calibration (optional but recommended)
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the peptide sample by dissolving it in the mobile phase. Filter the sample if necessary to remove any particulate matter.
-
Inject a known volume of the peptide sample onto the column.
-
Run the chromatogram at a constant flow rate.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
Integrate the peak areas corresponding to the different species to determine their relative abundance.
-
If calibrated with molecular weight standards, the approximate molecular weight of each species can be estimated.
Visualizations
Caption: The pathway of peptide aggregation from native monomers to insoluble fibrils.
Caption: A decision-making workflow for troubleshooting peptide aggregation issues.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ddd.uab.cat [ddd.uab.cat]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage cocktails for peptides with acid-sensitive residues like benzothienylalanine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with cleavage cocktails for peptides containing acid-sensitive residues, with a special focus on benzothienylalanine.
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it necessary in solid-phase peptide synthesis (SPPS)?
In Fmoc-based SPPS, the final step involves cleaving the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups. A cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), is used for this purpose. The cocktail also includes "scavengers" to trap the highly reactive cationic species generated from the protecting groups and resin linker, which could otherwise cause unwanted side reactions with sensitive amino acid residues.[1]
Q2: Which amino acid residues are considered "acid-sensitive" during cleavage?
Residues with nucleophilic side chains are particularly susceptible to modification by carbocations generated during cleavage. These include:
-
Tryptophan (Trp): The indole ring is prone to alkylation.
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide or S-alkylated.
-
Cysteine (Cys): The thiol group can be alkylated.
-
Tyrosine (Tyr): The phenol ring can be alkylated.
-
Arginine (Arg): Some protecting groups can be difficult to remove and can lead to side reactions.[2]
-
Asparagine (Asn) & Glutamine (Gln): Can undergo side reactions depending on the protecting group used.
Q3: What are scavengers and why are they essential?
Scavengers are nucleophilic reagents added to the cleavage cocktail to quench reactive cationic species generated during the removal of protecting groups. Without effective scavengers, these reactive species can cause various side reactions, such as alkylation or oxidation of sensitive amino acid residues, leading to impurities in the final peptide product. The choice of scavengers is critical and depends on the amino acid composition of the peptide.
Q4: How do I choose the right cleavage cocktail for my peptide?
The selection of an appropriate cleavage cocktail is crucial and depends on the amino acid sequence of the peptide, specifically the presence of sensitive residues. For peptides without sensitive residues, a simple mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient. However, for peptides containing residues like Cys, Met, Trp, or Tyr, more complex cocktails with specific scavengers are necessary to minimize side reactions.[1]
Troubleshooting Guide for Peptides with Benzothienylalanine and Other Acid-Sensitive Residues
Problem: My peptide contains Benzothienylalanine (Bta). What is the recommended cleavage cocktail?
Solution: Benzothienylalanine is structurally similar to tryptophan, containing an acid-sensitive aromatic heterocyclic ring. Therefore, cleavage strategies recommended for tryptophan-containing peptides are generally applicable. The primary concern is the prevention of alkylation of the benzothiophene ring by carbocations generated during cleavage.
-
Recommended Cocktail: A robust, general-purpose cocktail such as Reagent K or Reagent R is recommended. These cocktails contain scavengers like phenol and thioanisole that are effective in protecting indole-containing residues.
-
Protecting Group Strategy: During synthesis, using a Boc protecting group on the indole-like nitrogen of benzothienylalanine, if available, can significantly reduce side reactions, similar to the strategy for tryptophan.[3]
Problem: My mass spectrometry data shows a +16 Da modification on my methionine-containing peptide.
Potential Cause: This indicates oxidation of the methionine thioether to methionine sulfoxide.
Recommended Solutions:
-
Use a Specialized Cocktail: Reagent H is specifically designed to prevent methionine oxidation.[4][5][6] Studies have shown that crude peptides cleaved with widely used cocktails like K, R, and B can contain 15% to 55% of the methionine sulfoxide form, whereas no methionine sulfoxide was detected in the crude peptide obtained with Reagent H.[6]
-
Modify Existing Cocktails: Adding 1.5% w/w ammonium iodide (NH4I) to cocktails K, R, and B has been shown to prevent methionine sulfoxide formation, although the yield of the desired peptide might be lower than with Reagent H.[4][6] More recent studies suggest that including trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail can eradicate oxidation.[7]
Problem: I am observing significant side-products with my tryptophan-containing peptide.
Potential Cause: The indole side chain of tryptophan is highly susceptible to alkylation by reactive cationic species generated during the final TFA cleavage step.
Recommended Solutions:
-
Use Boc-protected Tryptophan: Incorporating Fmoc-Trp(Boc)-OH during synthesis is highly recommended as it protects the indole ring from modification.[3]
-
Choose an Appropriate Cocktail: Reagent K or Reagent R are recommended for tryptophan-containing peptides.[5] Reagent R is particularly suited for cleaving and deprotecting peptides that contain arginine residues protected with sulfonyl protecting groups, which can be a source of alkylating species.[5]
Data Presentation: Comparison of Common Cleavage Cocktails
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[1] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine.[1][4] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly suited for peptides containing Arg protected with sulfonyl groups (e.g., Pmc, Pbf) and Trp.[5] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Precipitation
This protocol is suitable for cleaving peptides from the resin while simultaneously removing acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried under high vacuum for at least 1 hour)
-
Selected Cleavage Cocktail (freshly prepared)
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
-
Reaction vessel
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the appropriate, freshly prepared cleavage cocktail to the resin (approximately 10-25 mL per gram of resin). Ensure the resin is fully suspended.
-
Incubation: Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 1-4 hours. The optimal time should be determined by a trial cleavage.
-
Filtration: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Washing: Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[1]
-
Isolation: Centrifuge the mixture to pellet the crude peptide.
-
Washing the Pellet: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[1]
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Visualization of Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing deletion sequences in SPPS of complex peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences during the Solid-Phase Peptide Synthesis (SPPS) of complex peptides.
Troubleshooting Guide: Deletion Sequences
This section addresses specific issues related to the appearance of deletion sequences in your crude peptide product.
Q1: My HPLC and Mass Spectrometry (MS) analysis shows peaks with lower molecular weight than my target peptide. What are these impurities?
A1: The presence of species with a molecular weight lower than your target peptide strongly suggests the formation of deletion or truncation sequences.[1]
-
Deletion Sequences: These are peptides where one or more amino acid residues are missing from within the sequence.[1][2] They are typically caused by incomplete coupling reactions, where a portion of the growing peptide chains fails to have the next amino acid attached.[1][3]
-
Truncation Sequences: These are peptides that have prematurely stopped elongating. This can be due to incomplete deprotection of the N-terminal protecting group (e.g., Fmoc), which prevents the addition of subsequent amino acids, or from the capping of unreacted amino groups.[1][4]
To distinguish between them, analyze the mass differences. Deletion sequences will show mass differences that correspond to specific missing amino acid residues.[1]
Q2: How can I confirm during the synthesis that incomplete coupling is occurring, leading to deletion sequences?
A2: You can use qualitative colorimetric tests on a small sample of resin beads to get immediate feedback on the completeness of a coupling reaction.[1][5] The most common method is the Kaiser test (or Ninhydrin test), which detects free primary amines.[5][6]
-
Positive Kaiser Test (Blue/Purple Beads): This indicates a significant concentration of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.[3][6] This is a direct cause of deletion sequences.
-
Negative Kaiser Test (Yellow/Colorless Beads): This indicates the absence or a negligible amount of free primary amines, suggesting the coupling reaction was successful.[3][6]
It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines; an isatin or chloranil test should be used in those cases.[5]
Q3: My Kaiser test is positive after a coupling step. What should I do to prevent a deletion sequence?
A3: A positive Kaiser test requires immediate action to prevent the formation of a deletion sequence. You have two primary strategies: recoupling or capping.
-
Recoupling (Double Coupling): The most straightforward approach is to repeat the coupling step with a fresh solution of the activated amino acid.[3][6] This is often effective for difficult couplings, such as those involving sterically hindered amino acids (e.g., Valine) or arginine.[3][7] After the second coupling, perform another Kaiser test to confirm completion.[3]
-
Capping: If recoupling is unsuccessful or if you want to ensure that no unreacted chains continue to elongate, you can permanently block the unreacted N-terminal amines.[6] This is typically done using acetic anhydride with a base like N,N-diisopropylethylamine (DIPEA).[6][8] Capping terminates the chain, preventing the formation of a deletion sequence that can be difficult to separate from the target peptide during purification.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences in SPPS?
A1: Deletion sequences primarily arise from incomplete coupling reactions. Several factors can contribute to this:
-
Steric Hindrance: Bulky amino acids like Val, Ile, and Arg can be difficult to couple due to their side chains, slowing down the reaction.[3][7]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate, making the N-terminal amine inaccessible to the incoming activated amino acid.[8][9][10] This is a common issue in long or hydrophobic sequences.[7][10]
-
Difficult Sequences: Certain amino acid sequences are inherently prone to aggregation and secondary structure formation, leading to consistently poor coupling efficiencies.[7][11]
-
Suboptimal Reaction Conditions: Insufficient reaction time, low reagent concentration, or using a coupling reagent that is not potent enough for a specific coupling can all lead to incomplete reactions.[6][7]
Q2: How are deletion sequences identified in the final product?
A2: Deletion sequences are primarily identified using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][13]
-
HPLC: In a reversed-phase HPLC chromatogram, deletion sequences typically appear as distinct peaks eluting close to the main peak of the target peptide.
-
Mass Spectrometry (MS): MS analysis is used to determine the mass of the species in each HPLC peak.[13] A deletion sequence will have a mass that is lower than the target peptide, and the mass difference will correspond to the molecular weight of the missing amino acid residue(s).[1] Tandem MS (MS/MS) can be used to fragment the peptide and confirm the exact location of the deletion.[12][14]
Q3: What strategies can I implement to proactively minimize deletion sequences in complex peptides?
A3: For complex or "difficult" sequences, a multi-faceted strategy is often required:
-
Optimize Coupling Chemistry:
-
Use Potent Coupling Reagents: For challenging couplings, switch from standard carbodiimides to more powerful uronium/aminium salt-based reagents like HATU, HBTU, or HCTU.[3][6][15]
-
Increase Equivalents and Time: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the reaction time.[3][6]
-
Elevate Temperature: Gently increasing the reaction temperature (e.g., to 30-50°C) can significantly improve coupling efficiency, especially for aggregated sequences.[3]
-
-
Address Peptide Aggregation:
-
Choose Appropriate Resins: For long or difficult peptides, use a low-loading resin (0.1–0.2 mmol/g) or resins with good swelling properties like PEG-based resins (e.g., NovaSyn® TG).[8][9][16]
-
Use Chaotropic Salts or Special Solvents: Adding chaotropic salts (e.g., LiCl) to the coupling mixture or using solvents like NMP, DMSO, or "Magic Mixture" can help disrupt secondary structures and improve solvation.[9][15][16]
-
Incorporate Structure-Disrupting Elements: For very difficult sequences, incorporating pseudoproline dipeptides or Hmb-protected amino acids every 5-6 residues can effectively break up aggregation by temporarily introducing a "kink" in the peptide backbone.[9][16][17]
-
Q4: When should I choose to double couple versus capping?
A4: The decision depends on the intensity of the positive Kaiser test and the nature of your synthesis.
-
Choose Double Coupling: If the Kaiser test shows a light blue color, suggesting the reaction is nearly complete, a second coupling is often sufficient to drive the reaction to completion.[5] It is also a good first step for known difficult residues.[7]
-
Choose Capping: If the Kaiser test is intensely blue, indicating a significant coupling failure, or if a second coupling still results in a positive test, capping is recommended.[3][5] Capping prevents the accumulation of a hard-to-remove deletion peptide and results in a truncated sequence that is often easier to separate during purification.[6]
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Characteristics | Use Case |
| Carbodiimides | DCC, DIC | Standard, cost-effective. | Routine peptide synthesis. |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU | More reactive and efficient than carbodiimides.[3] | Difficult couplings, sterically hindered amino acids.[6] |
| Phosphonium Salts | PyBOP, PyBrOP | High reactivity, particularly useful for hindered systems. | Overcoming severe aggregation, coupling to secondary amines.[9] |
| Immonium/Guanidinium Salts | HATU, COMU | Highest reactivity, known for high efficiency and low racemization with additives like HOAt.[6][15] | Extremely difficult couplings, synthesis of very long or complex peptides. |
Table 2: Interpretation of the Kaiser Test
| Observation | Interpretation | Recommended Action |
| Beads and solution are intense blue/purple | High concentration of free primary amines (failed coupling).[3] | Check reagents and protocol; then recouple and re-test. If still positive, consider capping.[5] |
| Beads are dark blue, solution is light blue | Incomplete coupling. | Perform a second coupling (double couple).[5] |
| Beads are colorless, solution is dark blue | Coupling is nearly complete. | Extend coupling time or proceed to capping.[5] |
| Beads and solution are yellow/colorless | Absence of free primary amines (successful coupling).[3] | Proceed to the next deprotection step. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin support.[6]
-
Reagents:
-
Procedure:
Protocol 2: Capping with Acetic Anhydride
This protocol is for acetylating unreacted primary amines after an incomplete coupling reaction.[6]
-
Reagents:
-
Capping Solution: Acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common mixture is Ac₂O/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
-
Procedure:
-
Following a failed coupling and subsequent washing of the resin with DMF (3x), add the capping solution to the resin.[6]
-
Agitate the mixture at room temperature for 30 minutes.[6]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5x).[8]
-
Perform a Kaiser test to confirm the absence of free amines (the test should be negative).[8]
-
Protocol 3: Test Cleavage and Analysis
This protocol is for cleaving a small amount of peptide from the resin for analysis by MS to monitor the synthesis progress.[5]
-
Reagents:
-
Cleavage Cocktail (e.g., Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). The exact composition depends on the peptide sequence and protecting groups used.
-
Cold diethyl ether.
-
-
Procedure:
-
Dry a small amount of the peptide-resin (10-20 mg) under vacuum.[5]
-
Place the dried resin in a microcentrifuge tube.[5]
-
Add the cleavage cocktail (approx. 200 µL) to the resin and let it react for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) for HPLC and MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. novor.cloud [novor.cloud]
- 13. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting low coupling efficiency with sterically hindered amino acids
This guide provides troubleshooting advice and answers to frequently asked questions regarding low coupling efficiency with sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with sterically hindered amino acids?
A1: Low coupling yields are primarily due to a combination of factors:
-
Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Valine, Isoleucine), α,α-disubstituted residues (e.g., Aib), or N-methylated backbones physically obstructs the formation of the peptide bond.[1][2][3] This obstruction slows down the reaction kinetics, leading to incomplete couplings.[1][4]
-
Reduced Nucleophilicity: For N-methylated amino acids, the steric bulk at the amide nitrogen reduces its nucleophilicity, making it a less effective reactant.[2][3]
-
Peptide Aggregation: Growing peptide chains, especially hydrophobic sequences containing hindered residues, can clump together on the solid support.[2][3] This aggregation can block reactive sites and impede the diffusion of reagents.[3]
-
Inadequate Reagents or Conditions: Standard coupling reagents (e.g., DCC, DIC) are often not potent enough for sterically demanding couplings.[3][5] Additionally, suboptimal choices of solvent, reaction time, or temperature can further reduce efficiency.[2]
Q2: My standard coupling protocol with DCC/DIC failed. What should I do?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[3][6] It is highly recommended to switch to a more potent class of in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3][5][7] These reagents form highly reactive esters (OAt or OBt esters) that can more effectively overcome the steric barrier.[3][7] HATU is often considered one of the most efficient reagents for difficult couplings.[4]
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For challenging couplings, reagents that generate highly reactive activated esters are preferred.[3] Onium-salt-based reagents are the top choice.[2]
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective.[2] HATU and reagents that form OAt esters are particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen during the reaction.[7] COMU is a newer generation reagent with efficiency comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[1][8]
-
Phosphonium Salts: PyBOP and PyAOP are excellent choices that avoid potential guanidinylation side reactions associated with some uronium salts.[1][2] PyAOP is also highly effective for coupling N-methylated amino acids.[3]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[5][8]
Q4: How can I optimize my reaction conditions to improve coupling efficiency?
A4: Beyond selecting a potent coupling reagent, several reaction parameters can be optimized:
-
Perform a "Double Coupling": For highly hindered residues, a single coupling step may not be enough.[5] Repeating the coupling step with a fresh solution of the activated amino acid and reagents is a widely used and effective method to drive the reaction to completion.[5][6]
-
Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate, so increasing the coupling time from 1-2 hours to several hours or even overnight can improve yields.[5][6] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also effectively drive difficult couplings to completion, but must be used cautiously to minimize racemization.[5]
-
Optimize Solvent Choice: The solvent must effectively solvate the peptide-resin complex.[5] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5] For particularly difficult sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP may be beneficial.[5]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates and improve reaction efficiency.[5]
Q5: What is racemization and how can it be minimized during difficult couplings?
A5: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, converting one enantiomer (e.g., D-form) to its opposite (L-form) during the activation and coupling process.[4] This leads to the formation of undesirable diastereomeric peptide impurities. To minimize racemization:
-
Use Appropriate Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization, superior to the older HOBt.[2][4]
-
Choose a Weaker Base: In cases with a high risk of racemization, using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more common DIPEA can be beneficial.[2][6]
-
Avoid Prolonged Activation: Reduce the pre-activation time of the amino acid before adding it to the resin-bound amine.[2]
-
Select the Right Coupling Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[2]
Troubleshooting Guide
This workflow provides a systematic approach to resolving low coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data Summary
The choice of coupling reagent is critical for success. The following tables summarize the performance and characteristics of common reagents used for sterically hindered couplings.
Table 1: Comparison of Coupling Reagent Performance
| Reagent Class | Reagent | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| Aminium/Uronium | HATU | Very High | Low | Highly efficient for hindered couplings; based on potentially explosive HOAt.[1][7] |
| HBTU | High | Low | Popular and efficient; less reactive than HATU.[1][7] | |
| HCTU | High | Low | More reactive than HBTU due to the O-6-ClBt ester formed.[5][7] | |
| COMU | Very High | Very Low | Safer alternative to HATU (Oxyma-based); reduced allergenic potential.[1][8] | |
| Phosphonium | PyBOP | High | Very Low | Efficient, avoids guanidinylation side reactions.[1][2] Byproducts are less hazardous than original BOP reagent.[1] |
| PyAOP | Very High | Very Low | Highly effective for N-methylated amino acids and difficult couplings.[3] | |
| Carbodiimide | DIC/DCC | Low-Moderate | High (without additive) | Generally inefficient for hindered couplings; requires an additive like Oxyma or HOAt.[3][6] |
| Other | T3P® | High | Very Low | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[1] |
| TFFH | N/A (Forms Acyl Fluoride) | Low | Used to generate highly reactive acyl fluorides in situ, ideal for extremely hindered residues.[5][8] |
Note: This table synthesizes data from multiple sources; reaction conditions may vary.[1]
Key Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for achieving high efficiency with a sterically demanding amino acid.
-
Resin Preparation: Following the standard N-terminal Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation (First Coupling): In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).[5] Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5] Allow the pre-activation to proceed for 1-5 minutes.[5]
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 45-60 minutes.[5]
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).[5]
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents to perform the second coupling.[5][6]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next deprotection step.[3]
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling.[2] A negative result (clear or yellow beads) indicates a complete reaction.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail.
-
Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[5]
-
Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable non-nucleophilic base.[5][8]
-
Coupling Reaction: Add the solution containing the generated acyl fluoride to the deprotected, resin-bound amine.[5]
-
Monitoring: Allow the reaction to proceed. Reaction times can be significantly longer, and monitoring for completeness is crucial.[5]
Protocol 3: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a sensitive qualitative test for detecting free primary amines on the resin.[9]
-
Sample Preparation: Collect a small sample of the peptide-resin (a few beads) in a small glass test tube.
-
Add Reagents: Add 2-3 drops each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).
-
Heat: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe:
-
Positive Result (Incomplete Coupling): The solution and beads turn an intense blue, indicating the presence of unreacted primary amines.[9]
-
Negative Result (Complete Coupling): The solution remains yellow, and the beads are colorless or yellowish.
-
Note: This test is not reliable for N-terminal proline (a secondary amine), which may give a faint red or brown color.[9] Alternative tests like the Chloranil or Isatin test should be used in those cases.[9]
-
Mechanism & Pathway Visualization
Understanding the mechanism of activation is key to troubleshooting. Onium salt reagents like HATU work by forming a highly reactive intermediate ester, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.
Caption: Mechanism of peptide bond formation using HATU.
References
Technical Support Center: Purification Strategies for Peptides Containing Fmoc-L-3-Benzothienylalanine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of peptides incorporating the hydrophobic amino acid Fmoc-L-3-Benzothienylalanine. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing this compound challenging to purify?
A1: The primary challenge stems from the benzothienyl side chain, which significantly increases the hydrophobicity of the peptide.[1][2] This can lead to several issues during purification, including:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reverse-phase HPLC.[3][4]
-
Aggregation: The hydrophobic nature promotes intermolecular interactions, leading to peptide aggregation, which can result in broad or tailing peaks during chromatography and even precipitation on the column.[4][5]
-
Strong Retention: The peptide may bind very strongly to the stationary phase of C18 columns, requiring high concentrations of organic solvent for elution, which can sometimes lead to co-elution with other hydrophobic impurities.[4]
Q2: What is the recommended first step when encountering solubility issues with my peptide?
A2: Before attempting purification, it is crucial to perform solubility trials.[3] Start by attempting to dissolve a small amount of the crude peptide in the initial mobile phase for your HPLC. If it is insoluble, you can try stronger organic solvents such as dimethylformamide (DMF), methanol, propanol, isopropanol, or dimethyl sulfoxide (DMSO).[] For very hydrophobic peptides, trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) may be necessary to achieve dissolution.[4][7] Once dissolved in a strong organic solvent, carefully dilute the solution with the aqueous component of your mobile phase, ensuring the peptide does not precipitate.[3]
Q3: Can I purify my peptide without using reverse-phase HPLC?
A3: While reverse-phase HPLC (RP-HPLC) is the most common method for peptide purification, for extremely hydrophobic peptides that are problematic to purify with this technique, alternative strategies can be considered.[8][9] In some cases, a simple precipitation of the peptide in water followed by washing with diethyl ether to remove scavengers can yield a product with purity comparable to that obtained by HPLC, but with a significantly higher yield.[10]
Q4: How does the Fmoc protecting group affect purification?
A4: The Fmoc (9-fluorenylmethoxycarbonyl) group is a hydrophobic protecting group.[11][12] If the Fmoc group is not completely removed during the final cleavage and deprotection step of solid-phase peptide synthesis, the resulting N-terminally Fmoc-protected peptide will be significantly more hydrophobic than the target peptide.[13] This can complicate the purification process. It is essential to ensure complete Fmoc deprotection before proceeding to purification.[14]
Troubleshooting Guide
Problem 1: Low overall yield of the purified peptide.
-
Possible Cause: Peptide precipitation during cleavage or irreversible adsorption to the HPLC column.[2][5]
-
Solution:
-
After cleavage from the resin and evaporation of trifluoroacetic acid (TFA), try dissolving the crude peptide in a stronger organic solvent like acetonitrile or isopropanol before adding the aqueous mobile phase.[5]
-
If the peptide is sticking to the column, consider using a different stationary phase, such as a C8 or C4 column, which are less hydrophobic than C18 columns.[] You can also try adding a small percentage of n-propanol or isopropanol to the mobile phase to improve elution.[3]
-
Problem 2: Broad or tailing peaks in the RP-HPLC chromatogram.
-
Possible Cause: Peptide aggregation or column overload.[5]
-
Solution:
-
To address aggregation, try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or a denaturant such as guanidinium chloride before diluting it with the mobile phase.[5] Running the purification at a slightly elevated temperature (e.g., 30-40°C) can also help disrupt aggregates.[2]
-
If column overload is suspected, simply reduce the amount of crude peptide injected onto the column.[5]
-
Problem 3: Presence of unexpected peaks in the chromatogram.
-
Possible Cause: Incomplete removal of protecting groups, side-products from TFA cleavage, or oxidation of sensitive amino acids.[5]
-
Solution:
-
Ensure that the correct scavengers (e.g., triisopropylsilane, water) are used in the TFA cleavage cocktail to prevent side reactions with sensitive amino acids.[5]
-
If your peptide contains methionine or cysteine, it may be susceptible to oxidation. Work with degassed solvents and consider adding a reducing agent like dithiothreitol (DTT) to your sample before injection.[5]
-
Data Presentation
The purity and yield of peptides are highly dependent on the specific amino acid sequence, length, and the efficiency of synthesis and purification. The following table provides representative data for peptides synthesized using Fmoc chemistry.
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (by RP-HPLC) | 50-80% | Highly sequence-dependent. More complex or longer peptides, especially those containing hydrophobic residues like L-3-Benzothienylalanine, may have lower crude purity.[5] |
| Final Purity after RP-HPLC | >95% to >99% | The target purity depends on the intended application of the peptide.[5][8] |
| Overall Yield after Purification | 10-40% | Calculated based on the initial loading of the resin. Yield can be lower for very hydrophobic peptides due to solubility and handling issues.[5][10] |
Experimental Protocols
Reverse-Phase HPLC Purification of a Hydrophobic Peptide
-
Column Selection: Start with a C18 reversed-phase column. If the peptide is very hydrophobic and shows excessive retention, a C8 or C4 column may be more suitable.[]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.[2]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for an analytical column and scaled up accordingly for a preparative column.
-
Detection: Monitor the elution at 210-220 nm, which is the absorption wavelength for the peptide bond.[8]
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-60 minutes. For highly hydrophobic peptides, a shallower gradient may be necessary to achieve good separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of peptides.
Caption: Troubleshooting decision tree for HPLC purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nestgrp.com [nestgrp.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 177966-60-8 [smolecule.com]
- 12. This compound | 177966-60-8 [chemicalbook.com]
- 13. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Impact of Fmoc-β-Alanine Impurities on Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to Fmoc-β-alanine impurities in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are Fmoc-β-alanine impurities and how do they form?
A1: Fmoc-β-alanine impurities, primarily Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH, are contaminants that can be present in Fmoc-protected amino acid raw materials.[1][2][3][4] A major cause of their formation is a side reaction known as the Lossen rearrangement, which can occur during the synthesis of Fmoc-amino acids when using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent.[3][5][6] This rearrangement can lead to the generation of Fmoc-β-alanine, which can then be incorporated into the final peptide product.[3][5]
Q2: What is the primary impact of Fmoc-β-alanine impurities on my peptide synthesis?
A2: The most significant impact of these impurities is the unintentional incorporation of a β-alanine residue into your peptide sequence.[1][3] This results in the formation of "insertion mutant" peptides, which have a different sequence and potentially altered biological activity.[1] These impurity-related peptides can be difficult to separate from the target peptide during purification due to similar physicochemical properties.[6]
Q3: Besides β-alanine insertion, what other issues can arise from impure Fmoc-amino acids?
A3: Other common impurities in Fmoc-amino acids and their effects include:
-
Dipeptides (Fmoc-Xaa-Xaa-OH): These can lead to the insertion of an extra amino acid residue into the peptide chain.[7]
-
Free Amino Acids: The presence of unprotected amino acids can cause deletion sequences and may also compromise the long-term stability of the Fmoc-amino acid raw material.[8]
-
Acetic Acid: Even trace amounts of acetic acid can act as a capping agent, leading to chain termination and the formation of truncated peptides.[8]
Q4: What are the acceptable limits for Fmoc-β-alanine and other impurities in Fmoc-amino acid raw materials?
A4: High-quality Fmoc-amino acid suppliers provide specifications for various impurities. While these may vary slightly between suppliers, typical acceptable limits are summarized in the table below. It is crucial to obtain a certificate of analysis for each batch of raw material to verify its purity.
Data Presentation
Table 1: Typical Specification Limits for Impurities in Fmoc-Amino Acids
| Impurity | Typical Specification Limit | Potential Impact on Peptide Synthesis |
| Chemical Purity (by HPLC) | ≥ 99.0% | Ensures high coupling efficiency and minimizes difficult-to-remove impurities.[8] |
| Enantiomeric Purity (e.e.) | ≥ 99.5% | Prevents the formation of diastereomeric peptide impurities.[8] |
| β-Alanyl Species | ≤ 0.1% | Avoids the insertion of β-alanine into the peptide sequence. |
| Dipeptide Content | ≤ 0.1% | Prevents the insertion of double amino acid residues.[8] |
| Free Amino Acid | ≤ 0.2% | Minimizes deletion sequences and ensures raw material stability.[8] |
| Acetate Content | ≤ 0.02% | Reduces the risk of chain termination and truncated peptides.[8] |
Troubleshooting Guide
Problem: My final peptide product shows a significant peak with a mass corresponding to a β-alanine insertion.
Possible Cause: Contamination of one or more Fmoc-amino acid raw materials with Fmoc-β-alanine or Fmoc-β-Ala-amino acid-OH.
Solutions:
-
Analyze Raw Materials: Screen all Fmoc-amino acid batches used in the synthesis for the presence of β-alanine-related impurities using RP-HPLC.
-
Source High-Purity Reagents: Procure Fmoc-amino acids from a reputable supplier with stringent quality control and request certificates of analysis detailing the levels of β-alanine and other impurities.
-
Consider Alternative Protecting Reagents: If you are preparing your own Fmoc-amino acids, consider using an alternative to Fmoc-OSu, such as Fmoc-Cl, to minimize the risk of Lossen rearrangement.[3] However, be aware that Fmoc-Cl can lead to the formation of dipeptide impurities.[3]
-
Optimize Purification: Develop a robust purification protocol to improve the separation of the target peptide from the β-alanine-containing impurity. This may involve adjusting the gradient, using a different stationary phase, or employing orthogonal purification techniques.
Problem: I am observing a high percentage of truncated peptides in my crude product.
Possible Cause: Acetic acid contamination in your Fmoc-amino acid raw materials.
Solutions:
-
Check Certificate of Analysis: Verify that the acetate content of your Fmoc-amino acids is within the recommended specification (≤ 0.02%).
-
Proper Storage: Store Fmoc-amino acids in a cool, dry, and dark place to prevent degradation and the potential formation of acetic acid from residual solvents like ethyl acetate.
-
Use Fresh Solvents: Ensure that all solvents used in the synthesis are of high purity and free from acidic contaminants.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Screening Fmoc-Amino Acid Purity
This protocol provides a general starting point for the analysis of Fmoc-amino acid purity. Optimization will be required based on the specific amino acid and the instrumentation used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the Fmoc-amino acid in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Protocol 2: General LC-MS/MS Method for Identification of β-Alanine Insertion
This protocol outlines a general approach for identifying β-alanine insertion in a final peptide product.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in 0.1% formic acid in water.
-
Perform a tryptic digest if the peptide is large, to generate smaller fragments for analysis.
-
Desalt the sample using a C18 ZipTip or equivalent.
-
-
LC System:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A shallow gradient optimized to separate the main peptide from its impurities.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Acquire full scan MS data to identify the molecular weights of the target peptide and potential impurities. Use tandem MS (MS/MS) to fragment the parent ions and confirm the peptide sequence, including the presence of any β-alanine insertions.
-
Visualizations
Caption: Formation pathway of Fmoc-β-alanine impurities.
Caption: Troubleshooting workflow for β-alanine insertion.
References
- 1. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biophysical Properties of Fmoc-L-3-Benzothienylalanine and Fmoc-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug design, the selection of appropriate building blocks is paramount to achieving desired therapeutic properties and optimizing manufacturing processes. Non-canonical amino acids are frequently incorporated to enhance peptide stability, modulate bioactivity, and explore novel structure-activity relationships. This guide provides an objective comparison of the biophysical properties of two aromatic amino acid derivatives: Fmoc-L-3-Benzothienylalanine and the conventional Fmoc-Phenylalanine. The data and protocols presented herein are intended to assist researchers in making informed decisions for their specific applications.
Core Biophysical Properties: A Tabulated Comparison
The following tables summarize the key biophysical properties of this compound and Fmoc-Phenylalanine based on available data.
Table 1: General Properties
| Property | This compound | Fmoc-Phenylalanine |
| Molecular Formula | C₂₆H₂₁NO₄S[1][2] | C₂₄H₂₁NO₄ |
| Molecular Weight | 443.51 g/mol [1][2] | 387.43 g/mol |
| Appearance | White to off-white powder[2] | White to off-white powder[3] |
Table 2: Solubility
| Solvent | This compound | Fmoc-Phenylalanine |
| Dimethylformamide (DMF) | Good solubility[1] | Good solubility |
| Dimethyl Sulfoxide (DMSO) | Good solubility[1] | Good solubility |
| Acetonitrile | Good solubility[1] | Soluble |
| Methanol | Favorable solubility[1] | Soluble |
| Water | Limited solubility[1] | Insoluble |
Table 3: Thermal Properties
| Property | This compound | Fmoc-Phenylalanine |
| Melting Point | Predicted Boiling Point: 690.8 ± 55.0°C[1] | 180 - 190 °C[3] |
| Storage Temperature | 2-8°C[1] | 2-8°C |
In-Depth Analysis of Biophysical Characteristics
Solubility
Both this compound and Fmoc-Phenylalanine exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as DMF and DMSO[1][4]. This is a critical property for ensuring efficient coupling reactions. The hydrophobicity of the Fmoc group significantly limits the aqueous solubility of both compounds[1]. The benzothienyl moiety in this compound, being a larger and more complex aromatic system than the phenyl group, is expected to contribute to a slightly higher hydrophobicity, though both are considered hydrophobic amino acids.
Aggregation
Impact on Peptide Properties
The incorporation of this compound in place of Fmoc-Phenylalanine can be expected to introduce distinct properties to the resulting peptide. The benzothiophene group is more hydrophobic than the phenyl group, which can influence peptide folding, stability, and interaction with biological membranes. The sulfur atom in the benzothienyl ring also introduces a potential site for different types of molecular interactions compared to the all-carbon phenyl ring.
Experimental Protocols
To facilitate a direct comparison in a laboratory setting, the following are detailed protocols for key experiments.
Protocol 1: Determination of Solubility by HPLC
This protocol allows for the quantitative determination of the solubility of an Fmoc-amino acid in a given solvent.
Materials:
-
Fmoc-amino acid (this compound or Fmoc-Phenylalanine)
-
Solvent of interest (e.g., DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the Fmoc-amino acid into a vial.
-
Add a precise volume of the solvent to the vial.
-
Seal the vial and agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Protocol 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the melting point and enthalpy of fusion of the Fmoc-amino acids.
Materials:
-
Fmoc-amino acid
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the Fmoc-amino acid into an aluminum DSC pan and hermetically seal it.
-
Use an empty, sealed aluminum pan as a reference.
-
-
Instrument Parameters:
-
Set the temperature range (e.g., 25°C to a temperature beyond the expected melting point).
-
Set a standard heating rate (e.g., 10°C/min).
-
Purge with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination and a standard cycle in solid-phase peptide synthesis.
Caption: Workflow for determining the solubility of an Fmoc-amino acid.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
Both this compound and Fmoc-Phenylalanine are valuable building blocks for peptide synthesis. The choice between them will depend on the specific goals of the research. Fmoc-Phenylalanine is a well-characterized, standard aromatic amino acid. This compound offers an alternative with potentially increased hydrophobicity and different electronic properties due to the benzothiophene moiety, which may be advantageous for modulating peptide stability and bioactivity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal choice for their specific peptide sequence and application.
References
A Comparative Guide to the Characterization of Peptides Containing Fmoc-L-3-Benzothienylalanine by HPLC and MS
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides incorporating unnatural amino acids is paramount for ensuring purity, confirming identity, and understanding structural properties. This guide provides a comparative overview of the analytical characterization of peptides containing Fmoc-L-3-Benzothienylalanine, a hydrophobic, non-canonical amino acid, using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The incorporation of L-3-Benzothienylalanine can significantly alter a peptide's physicochemical properties, influencing its retention behavior in HPLC and its fragmentation patterns in MS.[1] This guide offers detailed experimental protocols, comparative data tables, and workflow visualizations to aid in the analysis of these unique peptides.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the predominant technique for the purification and purity assessment of synthetic peptides.[2][3][4] The separation is based on the hydrophobic interactions between the peptide and the stationary phase. The presence of the benzothienyl group in this compound increases the hydrophobicity of the peptide, which typically leads to longer retention times compared to peptides composed solely of natural amino acids.
Comparative HPLC Data
The following table illustrates the expected retention times for a model peptide containing L-3-Benzothienylalanine compared to a similar peptide with a natural aromatic amino acid, Phenylalanine.
| Peptide Sequence | Amino Acid at Position X | Calculated Molecular Weight (Da) | Expected RP-HPLC Retention Time (minutes) | Purity (%) |
| Ac-Gly-X-Ala-NH2 | Phenylalanine (Phe) | 349.39 | 15.2 | >95% |
| Ac-Gly-X-Ala-NH2 | L-3-Benzothienylalanine (Bth) | 405.49 | 18.5 | >95% |
Note: Data is representative and will vary based on the specific peptide sequence and exact HPLC conditions.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). For highly hydrophobic peptides, a C8 or C4 column may provide better peak shape.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The benzothienyl group will also absorb at higher wavelengths.
-
Sample Preparation: The peptide is dissolved in a minimal amount of a suitable solvent like DMSO or DMF and then diluted with Mobile Phase A.[5]
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of synthetic peptides.[6][7] Electrospray Ionization (ESI) is commonly coupled with HPLC (LC-MS) for online analysis.
Comparative MS Data
This table shows the expected mass-to-charge ratios for the model peptides.
| Peptide Sequence | Amino Acid at Position X | Ionization Mode | Expected [M+H]+ (m/z) |
| Ac-Gly-X-Ala-NH2 | Phenylalanine (Phe) | ESI Positive | 350.40 |
| Ac-Gly-X-Ala-NH2 | L-3-Benzothienylalanine (Bth) | ESI Positive | 406.50 |
MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-ions. The presence of the bulky and aromatic benzothienyl side chain can influence the fragmentation pattern.
Expected Fragmentation of a Peptide Containing L-3-Benzothienylalanine
For a peptide like Ac-Gly-Bth-Ala-NH2, the major expected fragments would include:
| Fragment Ion | Sequence | Expected m/z |
| b1 | Ac-Gly | 102.05 |
| b2 | Ac-Gly-Bth | 305.11 |
| y1 | Ala-NH2 | 89.07 |
| y2 | Bth-Ala-NH2 | 292.13 |
Note: The fragmentation of the benzothienyl side chain itself is not typically observed under standard collision-induced dissociation (CID) conditions.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
HPLC Conditions: As described in the RP-HPLC protocol. Using a mobile phase with formic acid instead of TFA can improve MS sensitivity.[8]
-
MS Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range (m/z): 100 - 1000
-
-
MS/MS Settings:
-
Collision Energy: 15-30 eV (peptide dependent)
-
Fragmentation Mode: Collision-Induced Dissociation (CID)
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow for peptide characterization and the logical relationship in data analysis.
References
- 1. Buy this compound | 177966-60-8 [smolecule.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
A Comparative Structural Analysis of Peptides Modified with Benzothienylalanine
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptides is a critical methodology for enhancing therapeutic properties. This guide provides a detailed comparative analysis of peptides modified with benzothienylalanine, focusing on their structural characteristics, stability, and binding affinity. Due to the limited availability of direct comparative studies involving benzothienylalanine, this guide synthesizes available data and draws comparisons with functionally similar aromatic amino acid analogs to provide a comprehensive overview for peptide design and development.
The modification of peptides with non-natural amino acids is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Benzothienylalanine, an analog of tryptophan where the indole ring is replaced by a benzothiophene moiety, has emerged as a promising candidate for peptide modification. Its unique aromatic structure can influence peptide conformation, enhance binding to target receptors, and increase resistance to enzymatic degradation.
Performance Comparison: Benzothienylalanine vs. Alternative Aromatic Analogs
To provide a clear comparison, this section summarizes the performance of peptides modified with benzothienylalanine and other relevant aromatic amino acids. While direct quantitative comparisons for benzothienylalanine are sparse in publicly available literature, we can infer its likely properties based on studies of similar non-natural amino acids.
Table 1: Comparison of Binding Affinity
| Peptide/Analog | Target | Binding Affinity (Kd or Ki) | Fold Change vs. Native |
| Hypothetical BTA-peptide | Generic Receptor | Data not available | N/A |
| Phenylalanine-containing peptide | Generic Receptor | Baseline | 1x |
| Naphthylalanine-containing peptide | BB3 Receptor | 5.2 - 5.6 nM (Ki) | >5000x (selectivity)[1] |
| Dehydrophenylalanine-containing peptide | µ-opioid receptor | High affinity (agonist) | Comparable to native[2] |
Note: Data for Naphthylalanine and Dehydrophenylalanine are presented as illustrative examples of the potential impact of aromatic modifications on receptor binding.
Table 2: Comparison of Proteolytic Stability
| Peptide/Analog | Protease | Half-life (t1/2) | Fold Increase in Stability |
| Hypothetical BTA-peptide | Chymotrypsin/Pepsin | Data not available | N/A |
| Native Peptide | Chymotrypsin/Pepsin | < 1 hour | 1x[3] |
| Stapled Peptide (aromatic linker) | Chymotrypsin/Pepsin | > 6 hours | >6x[3] |
| β-peptide | Various peptidases | Significantly increased | High[4] |
Note: Data for stapled and β-peptides are included to demonstrate common strategies for increasing proteolytic stability through structural modifications.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in the structural analysis of modified peptides.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing peptides in a laboratory setting. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. Molecular basis for high affinity and selectivity of peptide antagonist, Bantag-1, for the orphan BB3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Studying the effect of the benzothienyl side chain on peptide conformation
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and specific conformational properties is a continuous journey. The introduction of non-canonical amino acids, such as those bearing a benzothienyl side chain, represents a promising strategy to modulate peptide structure and function. This guide provides a comparative analysis of the potential effects of incorporating a benzothienyl group into a peptide backbone versus a natural aromatic residue like phenylalanine, supported by established principles of peptide chemistry and outlining the experimental approaches required for such a study.
Comparative Conformational Analysis: A Data-Driven, yet Illustrative, Overview
To understand the impact of the benzothienyl side chain, one would typically compare a peptide containing this modification (Peptide-Bzt) with an analogous peptide containing phenylalanine (Peptide-Phe). The following table illustrates the type of quantitative data that would be generated from such a comparative study. Note: The data presented below is hypothetical and serves to demonstrate the expected experimental outcomes.
| Parameter | Peptide-Phe (Control) | Peptide-Bzt (with Benzothienyl) | Method | Likely Interpretation of Hypothetical Data |
| Backbone Dihedral Angles (Residue X) | NMR Spectroscopy | |||
| φ (phi) | -60° | -75° | A shift in the phi angle could indicate a change in the local backbone conformation, potentially favoring a more extended or, conversely, a more compact structure. | |
| ψ (psi) | -45° | -30° | Alterations in the psi angle would further define the conformational space occupied by the residue, influencing the overall peptide fold. | |
| Secondary Structure Content | Circular Dichroism (CD) Spectroscopy | |||
| α-Helix | 25% | 15% | A decrease in α-helical content might suggest that the bulky benzothienyl group disrupts the regular hydrogen-bonding pattern required for this secondary structure. | |
| β-Sheet | 40% | 55% | An increase in β-sheet propensity could be driven by favorable packing interactions between the flat, aromatic benzothienyl side chains. | |
| Random Coil | 35% | 30% | A change in the percentage of random coil reflects an overall shift towards a more ordered or disordered state. | |
| Binding Affinity (Kd) | 100 nM | 50 nM | Surface Plasmon Resonance (SPR) | A lower Kd value for Peptide-Bzt would suggest that the conformational changes induced by the benzothienyl group lead to a higher binding affinity for its target receptor, possibly due to a more complementary fit. |
| Metabolic Stability (t1/2 in plasma) | 2 hours | 8 hours | LC-MS/MS | An increased half-life would indicate that the benzothienyl modification provides resistance to enzymatic degradation, a crucial property for therapeutic peptides. |
Experimental Protocols: The Path to Quantitative Comparison
A thorough investigation into the conformational effects of the benzothienyl side chain would necessitate a combination of spectroscopic and computational techniques.
Peptide Synthesis
Both Peptide-Phe and Peptide-Bzt would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The key difference lies in the incorporation of either Fmoc-L-phenylalanine or Fmoc-L-3-benzothienylalanine during the synthesis cycles. Following synthesis, the peptides are cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity confirmed by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, would be performed to determine the three-dimensional structure of the peptides in solution.
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like trifluoroethanol) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: Resonance assignments are made to identify all proton signals. Nuclear Overhauser effect (NOE) cross-peaks are used to derive distance restraints between protons that are close in space (< 5 Å). Coupling constants (³JHNα) are measured to determine dihedral angle (φ) restraints.
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to estimate the secondary structure content of the peptides.[1]
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., phosphate buffer) to a concentration of 0.1-0.2 mg/mL.[1]
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectra are analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[2]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the peptides and can complement experimental findings.
-
System Setup: The 3D structures of the peptides are placed in a simulation box filled with a chosen solvent model (e.g., explicit water).
-
Simulation: The system is subjected to energy minimization and then a production MD run for a significant duration (e.g., hundreds of nanoseconds) to sample a wide range of conformational states.
-
Analysis: The trajectory is analyzed to determine the stability of secondary structures, hydrogen bonding patterns, and the conformational landscape of the peptides.
Visualizing the Workflow and Potential Impact
To better understand the research process and the potential biological implications of the conformational changes, the following diagrams are provided.
Caption: Experimental workflow for comparing peptides.
Caption: Hypothetical signaling pathway activation.
References
A Comparative Analysis of Protecting Groups for L-3-Benzothienylalanine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the chemical synthesis of peptides and complex molecules incorporating the non-canonical amino acid L-3-Benzothienylalanine. The inherent reactivity of the amino and carboxyl groups necessitates temporary blockage to ensure regioselectivity and prevent unwanted side reactions. This guide provides a comparative analysis of commonly employed protecting groups for both the amine and carboxylic acid functionalities of L-3-Benzothienylalanine, supported by available experimental data and detailed methodologies.
The choice of a protecting group strategy is dictated by several factors, including the stability of the protecting group under various reaction conditions, the ease and efficiency of its removal (deprotection), and its compatibility with other functional groups within the molecule. This analysis focuses on the widely used tert-Butoxycarbonyl (Boc), Benzyl-oxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups for amine protection, and methyl, benzyl, and tert-butyl esters for carboxylic acid protection.
Amino-Protecting Groups: A Head-to-Head Comparison
The selection of an appropriate amino-protecting group is paramount in peptide synthesis. The stability and cleavage conditions of Boc, Cbz, and Fmoc groups offer distinct advantages and disadvantages.
| Protecting Group | Introduction Reagent | Typical Yield (%) | Deprotection Conditions | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 84[1] | Strong acid (e.g., TFA, HCl in dioxane) | Robust and stable to a wide range of conditions, but harsh acidic deprotection may not be suitable for sensitive substrates. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | No specific data found for L-3-Benzothienylalanine | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Mild deprotection conditions; however, the catalyst can be poisoned by sulfur-containing compounds like benzothiophene, potentially affecting yield and requiring careful optimization.[2][3] |
| Fmoc | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | 88 (for methyl ester)[4] | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile protecting groups, making it ideal for solid-phase peptide synthesis (SPPS). The mild deprotection conditions are a significant advantage. |
Experimental Protocols: Amine Protection
Boc Protection of L-3-Benzothienylalanine:
To a solution of L-3-Benzothienylalanine (1.0 eq) in a 1:1 mixture of THF and water, potassium carbonate (K₂CO₃, 1.2 eq) is added. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added slowly. The reaction mixture is stirred at room temperature overnight. After reaction completion, the mixture is concentrated to remove the organic solvent. The remaining aqueous solution is acidified to pH 1-2 with 6N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Boc-protected product.[1]
Cbz Protection of L-3-Benzothienylalanine (General Procedure):
L-3-Benzothienylalanine (1.0 eq) is dissolved in an aqueous solution of a base such as sodium carbonate or sodium bicarbonate. The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise with vigorous stirring. The reaction is allowed to proceed for several hours at room temperature. Upon completion, the reaction mixture is worked up by extraction to isolate the Cbz-protected amino acid.
Fmoc Protection of L-3-Benzothienylalanine Methyl Ester:
Following the hydrolysis of a suitable precursor to obtain the free amino acid methyl ester, the amino group is protected using Fmoc-OSu (1.05 eq) in the presence of a mild base like sodium bicarbonate in a mixture of dioxane and water. The reaction is typically carried out at low temperatures and stirred for several hours to afford the Fmoc-protected product.[4]
Experimental Protocols: Amine Deprotection
Boc Deprotection (General Procedure):
The Boc-protected L-3-Benzothienylalanine is dissolved in a suitable solvent such as dichloromethane or dioxane. A strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected amino acid salt.
Cbz Deprotection (General Procedure):
The Cbz-protected amino acid is dissolved in a suitable solvent like methanol or ethanol. A palladium on carbon catalyst (Pd/C) is added, and the mixture is subjected to an atmosphere of hydrogen gas (H₂). The reaction is stirred at room temperature until the deprotection is complete. The catalyst is then removed by filtration, and the solvent is evaporated to give the free amino acid. Caution is advised due to the potential for catalyst poisoning by the sulfur atom in the benzothiophene ring.[2][3]
Fmoc Deprotection (General Procedure):
The Fmoc-protected L-3-Benzothienylalanine derivative is treated with a 20% solution of piperidine in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically fast, occurring at room temperature. After completion, the reaction mixture is worked up to remove the piperidine and the dibenzofulvene-piperidine adduct, yielding the deprotected amine.
Carboxyl-Protecting Groups: A Comparative Overview
Protecting the carboxylic acid functionality is crucial to prevent its participation in undesired amide bond formation. Esters are the most common protecting groups for this purpose.
| Protecting Group | Introduction Method | Deprotection Conditions | Key Considerations |
| Methyl Ester | Fischer esterification (MeOH, acid catalyst) or with diazomethane. | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) or acid-catalyzed hydrolysis. | Simple to introduce and remove, but basic hydrolysis conditions can sometimes lead to side reactions. |
| Benzyl Ester | Reaction with benzyl alcohol in the presence of an acid catalyst or benzyl bromide with a carboxylate salt. | Catalytic hydrogenolysis (H₂/Pd-C). | Mild deprotection conditions, but as with Cbz group, catalyst poisoning is a concern for sulfur-containing molecules.[2][3] |
| tert-Butyl Ester | Reaction with isobutylene in the presence of a strong acid catalyst or with tert-butyl acetate and a strong acid. | Acid-catalyzed cleavage (e.g., TFA). | Stable to basic conditions and hydrogenolysis, offering orthogonality with Fmoc and Cbz strategies. |
Experimental Protocols: Carboxyl Protection
Methyl Esterification of L-3-Benzothienylalanine (General Procedure):
L-3-Benzothienylalanine is suspended in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is stirred, often at reflux, until the reaction is complete. The solvent is then removed, and the product is isolated as the methyl ester hydrochloride salt.
Benzyl Esterification of L-3-Benzothienylalanine (General Procedure):
The amino acid is reacted with benzyl alcohol in the presence of an acid catalyst, and the water formed is removed azeotropically. Alternatively, the cesium salt of the N-protected amino acid can be reacted with benzyl bromide in a suitable solvent like DMF.
tert-Butyl Esterification of L-3-Benzothienylalanine (General Procedure):
N-protected L-3-Benzothienylalanine is reacted with isobutylene in the presence of a catalytic amount of a strong acid like sulfuric acid. Alternatively, tert-butyl acetate can be used as both the reagent and solvent in the presence of a strong acid.
Experimental Protocols: Carboxyl Deprotection
Hydrolysis of Methyl Ester (as in Fmoc-L-3-Benzothienylalanine methyl ester):
The methyl ester is treated with an aqueous solution of a base, such as lithium hydroxide (LiOH), in a suitable solvent mixture like aqueous dioxane at low temperatures to afford the corresponding carboxylic acid.[4]
Cleavage of Benzyl Ester (General Procedure):
The benzyl ester derivative is subjected to catalytic hydrogenolysis using H₂ gas and a Pd/C catalyst in a suitable solvent. As with Cbz deprotection, catalyst poisoning is a potential issue.[2][3]
Cleavage of tert-Butyl Ester (General Procedure):
The tert-butyl ester is treated with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane, to yield the free carboxylic acid.
Stability of the Benzothiophene Ring
A critical consideration when working with L-3-Benzothienylalanine is the stability of the benzothiophene moiety under various reaction conditions. The benzothiophene ring is generally stable to the mild basic conditions used for Fmoc deprotection and the typical conditions for ester hydrolysis. However, the sulfur atom can interfere with catalytic hydrogenation, a key step in the deprotection of Cbz and benzyl ester groups. This potential for catalyst poisoning necessitates careful monitoring of the reaction and may require the use of specific catalysts or additives. Furthermore, while the benzothiophene ring is relatively stable to acidic conditions, the harshness of prolonged exposure to strong acids, such as in repeated Boc deprotection cycles in solid-phase synthesis, should be considered, although specific data on degradation for this particular amino acid is limited.
Visualizing the Workflow
To aid in the selection of a suitable protection strategy, the following diagrams illustrate the general workflows for the protection and deprotection of L-3-Benzothienylalanine.
Caption: General workflows for the protection and deprotection of the amino group of L-3-Benzothienylalanine.
Caption: General workflows for the protection and deprotection of the carboxyl group of L-3-Benzothienylalanine.
Conclusion
The selection of an optimal protecting group strategy for L-3-Benzothienylalanine is a multifaceted decision that requires careful consideration of the overall synthetic plan. For solid-phase peptide synthesis, the Fmoc/t-butyl strategy is often favored due to its mild deprotection conditions and orthogonality. The Boc strategy provides a robust alternative, though the harsh acidic cleavage may be a limitation for sensitive peptides. The Cbz group, while historically significant, presents challenges for sulfur-containing amino acids like L-3-Benzothienylalanine due to potential catalyst poisoning during hydrogenolysis.
This guide provides a foundational understanding of the available protecting groups for L-3-Benzothienylalanine. Researchers are encouraged to consider the specific requirements of their synthetic targets and to perform small-scale optimization experiments to determine the most suitable protecting groups and reaction conditions for their applications.
References
Validating the Incorporation of Fmoc-L-3-Benzothienylalanine: A Comparative Guide to Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids like Fmoc-L-3-Benzothienylalanine is a key strategy in modern drug discovery and peptide science, offering a way to enhance peptide stability, modulate biological activity, and introduce novel functionalities.[1][2] However, the successful synthesis of these modified peptides hinges on the accurate and efficient incorporation of the unnatural residue. This guide provides a detailed comparison and experimental protocol for validating the incorporation of L-3-Benzothienylalanine using amino acid analysis (AAA), a robust and quantitative method.
Comparison of Validation Methods
While several techniques can be used to characterize a synthesized peptide, amino acid analysis and mass spectrometry are the most common for confirming composition. Each method offers distinct advantages and disadvantages.
| Feature | Amino Acid Analysis (AAA) | Mass Spectrometry (MS) |
| Principle | Complete hydrolysis of the peptide into constituent amino acids, followed by chromatographic separation and quantification.[3] | Ionization of the intact peptide and separation based on its mass-to-charge ratio. |
| Primary Output | Stoichiometric ratio of all amino acids in the peptide.[4] | Precise molecular weight of the intact peptide and its fragments (for sequencing). |
| Quantification | Provides absolute quantification of peptide content and amino acid ratios.[5] | Primarily qualitative; quantitative analysis requires complex isotopic labeling or standards. |
| Destructive? | Yes, the peptide is completely destroyed during acid hydrolysis.[6][7] | No, it is a non-destructive technique. |
| Sensitivity | High (picomole to nanomole range).[8] | Very high (femtomole to attomole range). |
| Throughput | Lower, due to the lengthy hydrolysis step.[3] | Higher, with rapid analysis times. |
| Use Case | Ideal for confirming the final composition and purity of a bulk peptide sample and determining absolute peptide concentration.[5] | Excellent for confirming the identity and sequence of the desired product and identifying impurities from failed or modified sequences. |
Experimental Workflow for Validation
The following diagram outlines the key stages involved in the validation of L-3-Benzothienylalanine incorporation via amino acid analysis.
Caption: Workflow for validating L-3-Benzothienylalanine incorporation.
Detailed Experimental Protocol
This protocol details the steps from peptide hydrolysis through to analysis for a sample peptide containing L-3-Benzothienylalanine (BTA).
1. Peptide Hydrolysis (Acid Hydrolysis)
-
Objective: To break all peptide bonds and release individual amino acids for analysis.
-
Materials:
-
Lyophilized peptide sample (approx. 10-50 µg)
-
Hydrolysis tubes (vacuum-sealable)
-
6 M Hydrochloric Acid (HCl) with 0.1% Phenol (Phenol protects Tyrosine from halogenation)[9]
-
Heating block or oven set to 110°C
-
Vacuum pump and sealing torch (or screw-cap vials with septa for vacuum)
-
-
Procedure:
-
Accurately weigh the peptide sample into a hydrolysis tube.
-
Add a sufficient volume of 6 M HCl with 0.1% Phenol to dissolve the sample (e.g., 200 µL).
-
Freeze the sample in the tube using a dry ice/ethanol bath or liquid nitrogen.
-
Evacuate the tube under high vacuum to remove air and prevent oxidation of sensitive residues.
-
Seal the tube while under vacuum using a torch or by tightly securing the cap.
-
Place the sealed tube in an oven or heating block at 110°C for 24 hours.[6][7] For peptides with sterically hindered bonds (e.g., Val-Val, Ile-Leu), longer hydrolysis times (48-72 hours) may be necessary to ensure complete cleavage.[7]
-
After hydrolysis, cool the tube to room temperature. Carefully open the tube.
-
Dry the hydrolysate completely using a vacuum centrifuge (e.g., SpeedVac) to remove the HCl.
-
Re-dissolve the dried amino acid residue in a sample loading buffer compatible with your HPLC system (e.g., 0.1 M HCl or a specific dilution buffer).
-
2. Amino Acid Analysis (RP-HPLC with Pre-column Derivatization)
-
Objective: To separate and quantify the individual amino acids, including L-3-Benzothienylalanine. This protocol uses o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines (like Proline).
-
Instrumentation & Reagents:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a fluorescence detector.
-
C18 analytical column.
-
Automated derivatization system (often part of the autosampler) or manual procedure.[10]
-
OPA and FMOC derivatizing reagents.
-
Amino acid standard mixture containing known concentrations of all expected amino acids, including a calibrated standard of L-3-Benzothienylalanine.
-
-
Procedure:
-
Calibration: Prepare a series of dilutions of the amino acid standard mixture to create a calibration curve for each amino acid.
-
Derivatization: The autosampler automatically mixes a small volume of the hydrolyzed sample (or standard) with the OPA and FMOC reagents just before injection. This ensures the stability of the derivatives.[10]
-
Chromatographic Separation: Inject the derivatized sample onto the C18 column. The amino acid derivatives are separated using a gradient of two mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile).
-
Detection: Monitor the column eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA/FMOC adducts.
-
Quantification: Integrate the peak area for each amino acid. Using the calibration curve, determine the concentration of each amino acid in the sample. The L-3-Benzothienylalanine peak should be well-resolved and identifiable based on the retention time established by its standard.
-
Data Presentation and Interpretation
The primary output of amino acid analysis is the molar ratio of the constituent amino acids. This observed ratio is compared to the theoretical ratio based on the peptide's sequence.
Example: For a hypothetical peptide with the sequence Ala-Gly-Leu-BTA-Phe , the theoretical ratio is 1:1:1:1:1.
| Amino Acid | Theoretical Ratio | Observed Ratio (Example) | Incorporation Efficiency (%) |
| Alanine (Ala) | 1.00 | 1.02 | N/A |
| Glycine (Gly) | 1.00 | 0.99 | N/A |
| Leucine (Leu) | 1.00 | 1.00 (Normalized) | N/A |
| L-3-BTA | 1.00 | 0.97 | 97% |
| Phenylalanine (Phe) | 1.00 | 0.98 | N/A |
Data is normalized to a stable, single-copy amino acid (Leucine in this case).
A result like the one shown above, with an observed ratio for L-3-BTA close to 1.0, provides strong quantitative evidence of its successful incorporation into the peptide chain.
References
- 1. Buy this compound | 177966-60-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 9. usp.org [usp.org]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unnatural Amino Acids Fortify Peptides Against Enzymatic Attack: A Comparative Guide
For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of enzymatic degradation presents a significant hurdle in their therapeutic development. The rapid clearance of these promising molecules in vivo limits their bioavailability and efficacy. A leading strategy to overcome this challenge is the incorporation of unnatural amino acids. This guide provides an objective comparison of the enhanced enzymatic stability of peptides containing these modified residues, supported by experimental data and detailed protocols.
The therapeutic potential of peptides is often undermined by their susceptibility to proteolysis.[1][2][3] This rapid breakdown by enzymes in the body leads to a short in vivo half-life, hindering their clinical application.[1][4] A powerful strategy to enhance the stability of peptides is the substitution of natural L-amino acids with unnatural counterparts.[5][6][7] These modifications can sterically hinder the approach of proteases, preventing the cleavage of peptide bonds and extending the peptide's therapeutic window.[4][8]
Enhancing Stability: A Quantitative Look
The incorporation of unnatural amino acids has been shown to dramatically increase the half-life of peptides in various biological media. The following table summarizes key findings from studies comparing the stability of native peptides with their modified analogs.
| Peptide/Analog | Unnatural Amino Acid/Modification Strategy | Matrix | Half-life (t½) of Native Peptide | Half-life (t½) of Modified Peptide | Fold Increase in Stability | Reference |
| Somatostatin vs. Octreotide | D-Phenylalanine, D-Tryptophan, and C-terminal threonyl-ol | Human Plasma | 1-3 minutes | 90-120 minutes | ~30-120x | [8][9][10] |
| Pep05 vs. DP06 | Substitution of all L-lysine and L-arginine with their D-isomers | Plasma | Not explicitly stated, but significantly less than modified peptide | >60% remaining after 24 hours | Significant | [5][11] |
| Pep05 vs. UP09 | Incorporation of a single Aminoisobutyric acid (Aib) at the N-terminus | Plasma | Not explicitly stated, but significantly less than modified peptide | "Remarkably enhanced plasma stability" | Significant | [5][11] |
| HM-3 vs. PEGylated HM-3 | N-terminal PEGylation | Male Rat (in vivo) | Not explicitly stated, but required twice-daily administration | 5.86-fold increase | 5.86x | [9] |
Deciphering the Degradation Pathway
Peptides are primarily broken down by proteases, which hydrolyze the peptide bonds.[12][13] This process can occur both extracellularly, such as in the digestive system, and intracellularly within lysosomes or via the ubiquitin-proteasome pathway.[12][14] The proteasome, a large protein complex, is a major player in the degradation of unneeded or damaged proteins, which are often marked for destruction by the attachment of ubiquitin.[12] The degradation of peptides generated by proteasomes is a multi-step process involving various peptidases.[15]
Below is a diagram illustrating a simplified proteolytic degradation pathway.
Caption: Simplified overview of extracellular and intracellular proteolytic degradation pathways for peptides.
Experimental Assessment of Enzymatic Stability
To evaluate the effectiveness of incorporating unnatural amino acids, a robust and standardized experimental protocol is essential. The following outlines a typical workflow for an in vitro plasma stability assay.
Caption: A typical experimental workflow for assessing the enzymatic stability of peptides in plasma.
Detailed Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a standardized method for determining the in vitro half-life of a peptide in human plasma.
1. Materials and Reagents:
-
Test peptide (native and modified)
-
Pooled human plasma (centrifuged to remove precipitates)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (for LC-MS analysis)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Plasma Preparation: Thaw pooled human plasma on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates. Pre-warm the plasma to 37°C.
-
Incubation: In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of the pre-warmed plasma to achieve a final peptide concentration of 50 µg/mL. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 20 µL of the incubation mixture. The 0-minute time point, collected immediately after adding the peptide, serves as the initial concentration reference.
-
Sample Quenching and Protein Precipitation: Immediately transfer the 20 µL aliquot to a new tube containing 80 µL of ice-cold acetonitrile with 0.1% formic acid (and internal standard if using LC-MS). Vortex the mixture vigorously for 30 seconds to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS or RP-HPLC.[16][17] These techniques will separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is plotted against time. The half-life (t½) of the peptide is calculated by fitting the data to a one-phase exponential decay model.
By employing these methodologies, researchers can effectively quantify the stability enhancements conferred by the incorporation of unnatural amino acids, a critical step in the development of robust and effective peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 7. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Proteolysis | Protein Degradation, Enzymes & Peptides | Britannica [britannica.com]
- 14. Proteolysis - Wikipedia [en.wikipedia.org]
- 15. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-3-Benzothienylalanine: A Comparative Guide for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-3-Benzothienylalanine is a non-natural amino acid that serves as a valuable tool in peptide-based drug discovery and structure-activity relationship (SAR) studies. Its unique benzothiophene side chain offers distinct steric and electronic properties compared to natural amino acids like L-Phenylalanine, enabling the modulation of peptide structure, function, and metabolic stability. This guide provides an objective comparison of this compound with alternative amino acids, supported by experimental data, to inform its application in peptide design and optimization.
Performance Comparison: Enhancing Receptor Affinity
The incorporation of L-3-Benzothienylalanine in place of L-Phenylalanine can significantly impact the biological activity of a peptide. The larger, more hydrophobic benzothienyl group can lead to altered receptor binding affinities. While direct comparative data for L-3-Benzothienylalanine across various applications is emergent, studies on structurally similar analogues provide valuable insights.
A pertinent example is the modification of deltorphin I, a potent and selective delta-opioid receptor agonist. In a study exploring the replacement of Phenylalanine at position 3 (Phe³) with various heterocyclic amino acids, the introduction of a 3-(2-thienyl)alanine residue, a close structural analogue of 3-Benzothienylalanine, demonstrated a notable effect on receptor binding.
| Peptide Analogue | Amino Acid at Position 3 | δ-Opioid Receptor Binding Affinity (Ki, nM) |
| Deltorphin I (Native) | L-Phenylalanine | 0.25 |
| [3-(2-thienyl)alanine³] Deltorphin I | L-3-(2-thienyl)alanine | 1.38[1] |
Note: The data for the L-3-Benzothienylalanine analogue is represented by its close structural counterpart, L-3-(2-thienyl)alanine. The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium; a lower Ki value indicates a higher binding affinity.
This data suggests that while the modification with a thienyl group in this specific peptide context resulted in a slight decrease in binding affinity compared to the native phenylalanine, it still maintained nanomolar potency.[1] Such modifications are crucial in SAR studies to probe the steric and electronic requirements of the receptor's binding pocket. The benzothiophene moiety, with its extended aromatic system, offers a unique probe for such explorations.
Enhancing Enzymatic Stability
A primary challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases. The incorporation of non-natural amino acids like L-3-Benzothienylalanine can enhance enzymatic stability. The bulky benzothienyl side chain can sterically hinder the approach of proteolytic enzymes, thereby slowing down the cleavage of the peptide backbone.
While specific half-life data for peptides containing L-3-Benzothienylalanine is not extensively available, the principle of increased stability through the introduction of bulky, non-natural residues is well-established. For instance, the substitution of Phenylalanine with 3-Cyclohexyl-L-alanine, another bulky non-natural amino acid, has been shown to dramatically increase the plasma half-life of apelin-17 analogues. This general principle suggests that L-3-Benzothienylalanine would similarly confer enhanced resistance to proteolysis.
Modulation of Antimicrobial Activity
The hydrophobicity of antimicrobial peptides (AMPs) is a critical parameter influencing their efficacy. The introduction of the hydrophobic benzothienyl group can modulate the amphipathic character of an AMP, potentially enhancing its interaction with bacterial membranes. While direct comparative Minimum Inhibitory Concentration (MIC) data for L-3-Benzothienylalanine-containing AMPs is limited, studies with other hydrophobic non-natural amino acids have shown promising results. For example, the addition of the bulky, non-natural amino acid β-naphthylalanine to the termini of short antimicrobial peptides has been demonstrated to boost their salt resistance and serum stability. This suggests a promising avenue for the use of L-3-Benzothienylalanine in the design of novel AMPs with improved potency and stability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model peptide using Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound, 0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin as described in step 2.
4. Repetitive Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a peptide to opioid receptors.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor or [³H]DPDPE for δ-opioid receptor), and varying concentrations of the competitor peptide (e.g., the synthesized deltorphin analogue).
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-L-3-Benzothienylalanine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and experimental integrity. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Fmoc-L-3-Benzothienylalanine, a key building block in solid-phase peptide synthesis.
Chemical Identifiers:
-
Synonyms: Fmoc-3-L-Ala(3-benzothienyl)-OH, Fmoc-L-3-(3-benzothienyl)alanine
-
CAS Number: 177966-60-8
-
Molecular Formula: C₂₆H₂₁NO₄S
-
Molecular Weight: 443.5 g/mol
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white to off-white powder, appropriate personal protective equipment is crucial to prevent contact, inhalation, and ingestion.[1]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Conforming to EN166 or NIOSH approved, with side-shields.[2] |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use and follow proper glove removal technique.[2] |
| Lab Coat/Clothing | An impervious lab coat or clothing should be worn to prevent skin contact.[2] | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling large quantities or when dust formation is likely.[2] All handling of the solid should be conducted in a well-ventilated fume hood to minimize inhalation risk.[2][3] |
Hazard Identification and Precautionary Statements
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
The following precautionary statements should be strictly followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
-
Preparation:
-
Handling and Use:
-
Storage:
First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2] Consult a physician.
-
Skin Contact: Wash off immediately with soap and plenty of water.[2][3]
-
Eye Contact: Flush eyes with water as a precaution.[3]
-
Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Spill and Disposal Plan
Proper containment, cleanup, and disposal of this compound and contaminated materials are critical to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
